molecular formula C7H6F3NO2S B1319447 Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate CAS No. 133046-46-5

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B1319447
CAS No.: 133046-46-5
M. Wt: 225.19 g/mol
InChI Key: WFUNYBAJYAWHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C7H6F3NO2S and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUNYBAJYAWHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602208
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133046-46-5
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate from ethyl bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of this compound from ethyl bromopyruvate proceeds via the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves an α-haloketone, in this case, ethyl bromopyruvate, and a thioamide, 2,2,2-trifluorothioacetamide.[3] The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Ethyl bromopyruvate6.82 g[3]
2,2,2-Trifluorothioacetamide4.52 g[3]
Solvent
Ethanol30 ml[3]
Reaction Conditions
TemperatureReflux[3]
Reaction Time3 hours[3]
Product
Product NameThis compound[3]
Yield2.2 g[3]
AppearancePale yellow needles[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Ethyl bromopyruvate (6.82 g)[3]

  • 2,2,2-Trifluorothioacetamide (4.52 g)[3]

  • Ethanol (30 ml)[3]

  • Water (deionized)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate-hexane (1:5)[3]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[3]

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.[3]

  • Aqueous Workup: To the resulting residue, add water (40 ml).[3]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 60 ml).[3]

  • Washing and Drying: Wash the combined organic extracts with water (40 ml) and then dry over anhydrous magnesium sulfate.[3]

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude residue by silica gel column chromatography (column dimensions: 2.5 x 45 cm) using an eluent of ethyl acetate-hexane (1:5 v/v).[3]

  • Product Isolation: Collect the fractions containing the desired product and concentrate them to yield this compound (2.2 g) as pale yellow needles.[3]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants (Ethyl Bromopyruvate, 2,2,2-Trifluorothioacetamide, Ethanol) Reaction Reflux (3 hours) Reactants->Reaction Mixing Solvent_Removal Solvent Removal (Reduced Pressure) Reaction->Solvent_Removal Workup Aqueous Workup & Extraction (Water, Ethyl Acetate) Solvent_Removal->Workup Drying Drying (Magnesium Sulfate) Workup->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification Product Final Product (Ethyl 2-(trifluoromethyl)thiazole- 4-carboxylate) Purification->Product Isolation

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Characterization of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific, experimentally-derived spectroscopic data for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate has been found in publicly available literature. The data presented herein is a prediction based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the thiazole ring and the trifluoromethyl group. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules. A thorough spectroscopic characterization is the cornerstone for confirming the identity, purity, and structure of this and other novel chemical entities. This document provides a detailed overview of the predicted spectroscopic data and the experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.4Singlet1H-Thiazole C5-H
~4.4Quartet2H~7.1-OCH₂CH₃
~1.4Triplet3H~7.1-OCH₂CH₃

Rationale: The single proton on the thiazole ring is expected to be in the aromatic region, significantly downfield due to the electron-withdrawing effects of the adjacent ester and the trifluoromethyl group on the ring system. The ethyl ester will exhibit a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, with a typical coupling constant of approximately 7.1 Hz.[1][2]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (JCF, Hz)Assignment
~161Singlet-C=O (Ester)
~150Quartet~40Thiazole C2-CF₃
~145Singlet-Thiazole C4-COOEt
~130Singlet-Thiazole C5-H
~122Quartet~270-CF₃
~62Singlet--OCH₂CH₃
~14Singlet--OCH₂CH₃

Rationale: The carbonyl carbon of the ester is expected around 161 ppm. The carbons of the thiazole ring will appear in the aromatic region.[3][4] The carbon attached to the trifluoromethyl group (C2) will be split into a quartet due to coupling with the three fluorine atoms, with a smaller coupling constant.[5] The trifluoromethyl carbon itself will also be a quartet but with a much larger one-bond C-F coupling constant.[6] The carbons of the ethyl group will be in the aliphatic region.[7]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~1725-1740StrongC=O stretch (Ester)
~1300-1100Strong, multiple bandsC-F stretch (CF₃)
~1250-1200StrongC-O stretch (Ester)
~1500-1600MediumC=N and C=C stretch (Thiazole ring)
~2980Medium-WeakC-H stretch (aliphatic)

Rationale: A strong absorption band is predicted for the ester carbonyl group in the range of 1725-1740 cm⁻¹.[8] Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region. The C-O stretching of the ester will also be prominent.[9] Vibrations from the thiazole ring and aliphatic C-H stretches will also be present.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zPredicted Identity
239[M]⁺ (Molecular Ion)
210[M - C₂H₅]⁺
194[M - OCH₂CH₃]⁺
166[M - COOCH₂CH₃]⁺
69[CF₃]⁺

Rationale: The molecular ion peak is expected at m/z 239. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃).[10][11] Cleavage of the entire ester group and the formation of a stable trifluoromethyl cation are also plausible fragmentation pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect chemical shifts.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (solid): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet (solid): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.

  • Sample Preparation:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Acquisition:

    • EI: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Characterization_Workflow start Synthesized Compound (this compound) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Structure Elucidation ms->data_analysis ir->data_analysis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr other_nmr Other NMR (e.g., ¹⁹F, COSY) nmr->other_nmr h_nmr->data_analysis c_nmr->data_analysis other_nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

A logical workflow for spectroscopic characterization.

References

Technical Guide: 1H NMR Data for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹H NMR Data Presentation

The following table summarizes the ¹H NMR spectral data for the analogous compound, Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate. This data is presented to offer a predictive model for the chemical shifts and coupling constants expected for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. The core structure, specifically the ethyl carboxylate group attached to the thiazole ring, is identical, and therefore, the signals for these protons are expected to be very similar.

Table 1: ¹H NMR Data for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
7.46–8.00m-5HPhenyl-H
4.49q7.02H-OCH₂CH₃
1.44t7.03H-OCH₂CH₃

Note: Data obtained from a 500 MHz spectrometer in CDCl₃.[1]

For this compound, the key difference would be the absence of the phenyl group protons and the presence of a proton on the thiazole ring at position 5. The expected ¹H NMR spectrum would therefore feature:

  • A singlet for the thiazole proton (H-5), likely in the downfield region (δ 7.5-8.5 ppm).

  • A quartet for the methylene protons (-OCH₂CH₃) of the ethyl ester group, anticipated around δ 4.4-4.5 ppm.

  • A triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester group, expected around δ 1.4-1.5 ppm.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.

Procedure:

A mixture of ethyl bromopyruvate (6.82 g), 2,2,2-trifluorothioacetamide (4.52 g), and ethanol (30 ml) is refluxed for 3 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. Water (40 ml) is added to the residue, and the aqueous phase is extracted with ethyl acetate (2 x 60 ml). The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate. The solvent is then distilled off under reduced pressure. The resulting residue is purified by silica gel chromatography, eluting with an ethyl acetate-hexane mixture (e.g., 1:5) to yield the pure product.

¹H NMR Spectroscopy

Sample Preparation:

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

Data Acquisition:

The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz). Key acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS (0 ppm). Integration of the signals is performed to determine the relative number of protons for each resonance.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Ethyl bromopyruvate + 2,2,2-trifluorothioacetamide + Ethanol Reflux Reflux (3 hours) Reactants->Reflux Workup Work-up: - Remove Ethanol - Add Water - Extract with Ethyl Acetate - Dry Organic Layer Reflux->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: 13C NMR Analysis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the experimental procedures for its synthesis and purification, presents a thorough analysis of its 13C NMR spectral data, and offers a visual representation of its molecular structure with corresponding NMR assignments.

Introduction

This compound is a fluorinated heterocyclic compound of interest in the pharmaceutical industry. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of its molecular structure is paramount, and 13C NMR spectroscopy serves as a powerful analytical tool for its structural elucidation and purity assessment. This guide offers a detailed protocol and data interpretation to support research and development activities involving this compound.

Experimental Protocols

A reliable method for the synthesis of this compound is crucial for obtaining high-purity material for spectroscopic analysis. The following protocol is based on established synthetic routes for similar thiazole derivatives.

Synthesis of this compound

Materials:

  • Ethyl bromopyruvate

  • 2,2,2-Trifluorothioacetamide

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

  • Silica gel

Procedure:

  • A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

  • After cooling the reaction mixture, the ethanol is removed under reduced pressure.

  • Water (40 ml) is added to the residue, and the aqueous layer is extracted twice with ethyl acetate (2 x 60 ml).

  • The combined organic extracts are washed with water (40 ml) and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5 v/v).

  • The fractions containing the desired product are combined and concentrated to afford this compound as pale yellow needles.

13C NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer: A standard 100 MHz or 125 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

Data Acquisition:

  • A standard proton-decoupled 13C NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (approximately 0-200 ppm), and a relaxation delay that allows for the detection of quaternary carbons.

Data Presentation and Interpretation

While a specific experimental 13C NMR spectrum for this compound is not publicly available in the searched literature, a predicted spectrum and data from closely related analogs can provide valuable insights into the expected chemical shifts. The following table summarizes the anticipated 13C NMR data.

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity (in proton-coupled spectrum) Notes
C=O (Ester)~161SingletThe carbonyl carbon of the ester group is expected in this region.
C2 (Thiazole)~158 (quartet, J ≈ 40 Hz)QuartetThis carbon is directly attached to the CF₃ group, leading to a characteristic quartet due to C-F coupling.
C4 (Thiazole)~148SingletA quaternary carbon of the thiazole ring.
C5 (Thiazole)~130SingletThe CH carbon of the thiazole ring.
CF₃ ~120 (quartet, J ≈ 270 Hz)QuartetThe trifluoromethyl carbon exhibits a strong quartet with a large coupling constant.
-OCH₂- (Ethyl)~62TripletThe methylene carbon of the ethyl ester.
-CH₃ (Ethyl)~14QuartetThe methyl carbon of the ethyl ester.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its synthesis and analysis.

molecular_structure cluster_molecule This compound C1 C=O O1 O C1->O1 C3 C4 C1->C3 O2 O C1->O2 C2 C2 N1 N C2->N1 S1 S C2->S1 C5_ CF₃ C2->C5_ N1->C3 C4 C5 C3->C4 C4->S1 C6 CH₂ O2->C6 C7 CH₃ C6->C7 synthesis_workflow start Reactants: Ethyl bromopyruvate 2,2,2-Trifluorothioacetamide reaction Reflux in Ethanol start->reaction workup Workup: Solvent removal Water addition Ethyl acetate extraction reaction->workup purification Purification: Silica gel chromatography (EtOAc/Hexane) workup->purification product Product: This compound purification->product analysis 13C NMR Analysis product->analysis

Mass spectrometry fragmentation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in complex matrices. This guide provides a predictive overview of its fragmentation pattern under Electron Ionization (EI), a common and robust ionization technique.

The molecular structure, with its combination of a stable thiazole ring, a labile ethyl ester group, and an electron-withdrawing trifluoromethyl group, suggests a rich and informative fragmentation pattern. The predicted pathways are governed by the relative bond strengths and the stability of the resulting fragment ions.

Predicted Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 239.19 g/mol ) is expected to form a molecular ion (M•+) at m/z 239. The subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the cleavage of the ester and trifluoromethyl substituents.

The most prominent fragmentation routes are anticipated to be:

  • Loss of the Ethoxy Radical (•OC₂H₅): A characteristic cleavage for ethyl esters, leading to the formation of a stable acylium ion.[2][4]

  • Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, a common fragmentation for trifluoromethyl-substituted heterocycles.[1]

  • Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy radical, the resulting acylium ion can further fragment by losing a neutral CO molecule.

  • Thiazole Ring Cleavage: While the thiazole ring is relatively stable, high-energy conditions can induce ring opening and fragmentation, leading to lower mass ions.[3][5]

Quantitative Fragmentation Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), the corresponding neutral loss from the parent ion, and a qualitative prediction of their relative abundance based on general fragmentation rules and ion stability.

Proposed Fragment Ion (Structure) m/z (Predicted) Neutral Loss Predicted Relative Abundance
[C₇H₆F₃NO₂S]•+ (Molecular Ion)239-Medium
[C₅HF₃NOS]⁺ (Acylium Ion)194•OC₂H₅ (45 Da)High
[C₆H₆NO₂S]⁺170•CF₃ (69 Da)Medium
[C₄HF₃NS]•+166•OC₂H₅ + CO (73 Da)Medium-High
[C₂H₅O]⁺ (Ethoxy Ion)45C₅HF₃NOS (194 Da)Medium
[C₂H₅]⁺ (Ethyl Ion)29C₅HF₃NO₂S (210 Da)Low

Proposed Fragmentation Diagram

The logical relationship between the molecular ion and its primary fragments is visualized below. This pathway highlights the most probable fragmentation events for this compound under electron ionization.

G Predicted Fragmentation Pathway of this compound M [M]•+ m/z = 239 F1 [M - OC₂H₅]⁺ m/z = 194 M->F1 - •OC₂H₅ F2 [M - CF₃]⁺ m/z = 170 M->F2 - •CF₃ F3 [M - OC₂H₅ - CO]•+ m/z = 166 F1->F3 - CO

Predicted MS Fragmentation Pathway

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

5.1 Instrumentation

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph (GC): A GC system with a capillary column and a temperature-programmable oven.

5.2 Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • Inject 1 µL of the prepared solution into the GC-MS system.

5.3 GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2 scans per second.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the analysis of this compound using GC-MS.

G Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in Solvent Vortex Vortex to Mix Dissolve->Vortex Inject Inject 1 µL into GC Vortex->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Data Interpretation Spectrum->Analysis

GC-MS Analysis Workflow Diagram

References

A Technical Guide to the Predicted Infrared Spectrum of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from structurally analogous molecules to forecast the characteristic vibrational frequencies. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related heterocyclic compounds.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to its key functional groups: the thiazole ring, the ethyl carboxylate group, and the trifluoromethyl group. The predicted spectral data, compiled from analyses of related compounds, is summarized in the table below.

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentNotes
~3100 - 3150Weak - MediumAromatic C-H StretchAssociated with the C-H bond on the thiazole ring.
~2980 - 3000MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl ester.
~1720 - 1740StrongC=O Stretch (Ester)Characteristic strong absorption for the carbonyl group of the ethyl carboxylate.
~1550 - 1620MediumC=N StretchAssociated with the endocyclic C=N bond within the thiazole ring.
~1450 - 1550MediumC=C StretchAromatic-like carbon-carbon double bond stretching in the thiazole ring.
~1200 - 1300StrongC-F Stretch (CF₃)Strong, characteristic absorption due to the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group.
~1000 - 1200StrongC-O Stretch (Ester)Stretching vibrations of the C-O single bonds in the ethyl carboxylate group.
~700 - 800MediumC-S StretchStretching vibration of the carbon-sulfur bond within the thiazole ring.

This predicted data is based on the analysis of similar structures. For instance, the IR spectrum of a related compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, shows characteristic peaks at 2980 cm⁻¹ (C-H stretch) and 1737 cm⁻¹ (C=O stretch)[1]. General literature on thiazole derivatives confirms the regions for C=N and C=C stretching vibrations[2][3]. The strong C-F stretching bands are a hallmark of trifluoromethyl groups, typically appearing in the 1100-1300 cm⁻¹ region, as seen in related trifluoromethyl-substituted heterocycles.

Experimental Protocol: Obtaining an FTIR Spectrum

The following is a generalized protocol for acquiring the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common method for solid and liquid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a crystal (e.g., diamond or germanium)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Perform a background scan to record the spectrum of the ambient environment (containing CO₂ and H₂O vapor) and the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound sample onto the ATR crystal.

    • Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition:

    • Initiate the sample scan. The infrared beam will pass through the ATR crystal, reflect off the internal surface in contact with the sample, and be detected.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The resulting interferogram is then Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Data Processing:

    • The software will automatically subtract the previously collected background spectrum.

    • Perform any necessary baseline corrections or other spectral processing as required.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for Spectral Analysis

The logical flow for obtaining and interpreting the FTIR spectrum is illustrated in the diagram below.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation A Sample Preparation C Sample Scan A->C B Instrument Setup & Background Scan B->C D Fourier Transform C->D E Background Subtraction & Baseline Correction D->E F Peak Identification E->F G Functional Group Assignment F->G H Structural Confirmation G->H

Caption: Workflow for FTIR Spectral Acquisition and Analysis.

This guide provides a foundational understanding of the expected FTIR spectral characteristics of this compound. Experimental verification is crucial for confirming these predictions and for any application in research and development.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential biological significance of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound with a thiazole core. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₇H₆F₃NO₂S[2]
Molecular Weight 225.19 g/mol [2]
Appearance Pale yellow needles or white solid[3]
Melting Point 49-50 °C
Boiling Point 194.8 ± 40.0 °C at 760 mmHg
CAS Number 133046-46-5[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole derivatives.

Synthesis of this compound

A common synthetic route involves the condensation of an α-haloketone with a thioamide. For this compound, the reaction proceeds by reacting ethyl bromopyruvate with 2,2,2-trifluoroacetamide.

Experimental Protocol:

  • Reaction Setup: A mixture of ethyl bromopyruvate and 2,2,2-trifluoroacetamide is refluxed in a suitable solvent, such as ethanol.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][6]

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Ethyl bromopyruvate + 2,2,2-Trifluoroacetamide Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product ExperimentalLogic cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening SAR Structure-Activity Relationship Studies Screening->SAR

References

Unveiling the Structural Landscape of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate derivatives. Thiazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the three-dimensional arrangement of these molecules at an atomic level is paramount for rational drug design and the development of novel therapeutic agents.

While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide presents a detailed analysis of a closely related derivative, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate . This analysis serves as a valuable case study, offering insights into the conformational preferences, intermolecular interactions, and overall solid-state architecture that can be extrapolated to other derivatives within this chemical class.

Crystal Structure Analysis of a Key Derivative

The crystal structure of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate provides a foundational understanding of the molecular geometry and packing of this class of compounds. The key crystallographic data and refinement parameters are summarized in the tables below.

Crystallographic Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₃H₁₀F₃NO₂S
Formula Weight301.28
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.930(3) Å
b21.232(6) Å
c7.574(2) Å
α90°
β110.861(4)°
γ90°
Volume1342.0(7) ų
Z4
Density (calculated)1.491 Mg/m³
Absorption Coefficient0.283 mm⁻¹
F(000)616
Data Collection
DiffractometerBruker SMART CCD area detector
Reflections Collected6891
Independent Reflections2367 [R(int) = 0.0501]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Params2367 / 0 / 182
Goodness-of-fit on F²1.012
Final R indices [I>2σ(I)]R1 = 0.0561, wR2 = 0.1293
R indices (all data)R1 = 0.0911, wR2 = 0.1424
Largest diff. peak/hole0.222 and -0.194 e.Å⁻³
Molecular Geometry

The thiazole and phenyl rings in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate are nearly coplanar, with a dihedral angle of 5.15(1)° between them. This planarity is a key structural feature that can influence the molecule's interaction with biological macromolecules. The trifluoromethyl and ethoxycarbonyl groups are positioned out of this plane.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the single-crystal X-ray diffraction analysis of its phenyl derivative.

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • Ethyl bromopyruvate

  • 2,2,2-Trifluorothioacetamide

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

  • Silica gel

Procedure:

  • A mixture of ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in ethanol is refluxed for 3 hours.

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and dried over magnesium sulfate.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel chromatography using an ethyl acetate/hexane gradient to yield this compound as pale yellow needles.

Single-Crystal X-ray Diffraction of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate.[1]

Crystal Growth:

  • Colorless needle-like crystals were obtained by slow evaporation from an ethanol solution.[1]

Data Collection:

  • A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer.

  • Data were collected at 296(2) K using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1]

  • A multi-scan absorption correction was applied.[1]

Structure Solution and Refinement:

  • The structure was solved by direct methods and refined by full-matrix least-squares on F².[1]

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the crystal structure determination process.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Crystallography start Starting Materials (Ethyl bromopyruvate, 2,2,2-Trifluorothioacetamide) reaction Reaction (Reflux in Ethanol) start->reaction workup Workup (Extraction, Drying) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product (Ethyl 2-(trifluoromethyl)thiazole- 4-carboxylate) purification->product crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for synthesis and crystallographic analysis.

logical_relationship molecule Thiazole Derivative substituents Substituents (-CF3, -COOEt, -Ph) molecule->substituents crystal_packing Crystal Packing molecule->crystal_packing biological_activity Biological Activity substituents->biological_activity intermolecular_interactions Intermolecular Interactions (van der Waals) crystal_packing->intermolecular_interactions intermolecular_interactions->biological_activity

Caption: Factors influencing the properties of thiazole derivatives.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (CAS 133046-46-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, identified by CAS number 133046-46-5, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its unique structural features, particularly the trifluoromethyl group and the thiazole ring, make it a valuable building block in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic and agrochemical agents.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

PropertyValueReference
IUPAC Name ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate[1]
CAS Number 133046-46-5[1]
Molecular Formula C₇H₆F₃NO₂S[2]
Molecular Weight 225.19 g/mol [2]
Appearance Pale yellow needles or yellow solid[1][3]
Melting Point 49-50°C[2]
Boiling Point 194.8 ± 40.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 71.6 ± 27.3 °C[2]
Purity ≥ 97% (HPLC)[3]
Storage Conditions 0-8°C[3]

Synthesis

The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Ethyl bromopyruvate

  • 2,2,2-Trifluorothioacetamide

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

  • Silica gel

Procedure:

  • A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

  • After cooling the reaction mixture, the ethanol is removed under reduced pressure.

  • Water (40 ml) is added to the residue, and the mixture is extracted with ethyl acetate (2 x 60 ml).

  • The combined ethyl acetate extracts are washed with water (40 ml) and dried over magnesium sulfate.

  • The solvent is then distilled off under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5).

  • The fractions containing the desired product are collected and concentrated to yield this compound (2.2 g) as pale yellow needles.[1]

Synthesis_Pathway A Ethyl bromopyruvate C This compound A->C Ethanol, Reflux B 2,2,2-Trifluorothioacetamide B->C

Synthesis of this compound.

Applications in Drug Discovery and Agrochemical Research

This compound serves as a critical starting material for the synthesis of a variety of bioactive compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final molecules.

Antimicrobial Agents

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[4][5][6] this compound is a precursor for novel thiazole-based compounds with potential antibacterial and antifungal properties.[7][8] The incorporation of the trifluoromethylthiazole moiety can lead to compounds with enhanced efficacy against various pathogens.

Herbicidal Agents

In the field of agrochemicals, this compound is utilized in the development of new herbicides.[9] Research has shown that thiazole derivatives containing a trifluoromethyl group can exhibit potent herbicidal activity against a range of weed species.[10]

Metallo-β-lactamase Inhibitors

A significant application of this compound is in the synthesis of inhibitors of metallo-β-lactamases (MBLs).[11] MBLs are enzymes produced by some bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.[12][13][14][15] By inhibiting these enzymes, the efficacy of existing antibiotics against resistant bacterial strains can be restored. The development of MBL inhibitors is a crucial strategy to combat the growing threat of antibiotic resistance.[11][12]

Applications cluster_0 Core Compound cluster_1 Bioactive Derivatives A This compound B Antimicrobial Agents A->B Synthesis C Herbicidal Agents A->C Synthesis D Metallo-β-lactamase Inhibitors A->D Synthesis

Applications of this compound.

Suppliers

This compound is commercially available from various chemical suppliers. A selection of suppliers is listed below.

SupplierLocation
ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTDChina
Chem-Impex-
Advanced Biochemicals-
Georganics-

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis and the versatile reactivity of the thiazole ring, combined with the beneficial properties imparted by the trifluoromethyl group, make it an attractive starting material for the creation of novel, biologically active molecules. Further research into the derivatization of this compound is likely to yield new candidates for antimicrobial, herbicidal, and other therapeutic applications.

References

The Advent and Evolution of Trifluoromethylated Thiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, History, and Therapeutic Potential of Trifluoromethylated Thiazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly noteworthy for its ability to increase metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups. When this powerful substituent is integrated into the thiazole ring—a privileged heterocyclic structure found in numerous FDA-approved drugs—the resulting compounds exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of trifluoromethylated thiazole compounds, offering valuable insights for professionals engaged in drug design and development.

Historical Perspective: A Tale of Two Moieties

The journey of trifluoromethylated thiazoles is an intersection of two distinct timelines in chemical synthesis: the discovery of the thiazole ring and the development of trifluoromethylation methodologies.

The thiazole nucleus was first described by Arthur Hantzsch and J. H. Weber in 1887 through the now-famous Hantzsch thiazole synthesis. This reaction, involving the condensation of an α-haloketone with a thioamide, provided a robust and versatile method for constructing the thiazole core and remains a fundamental strategy to this day.

The introduction of the trifluoromethyl group into organic molecules has a more protracted history. Early methods for creating C-CF₃ bonds were harsh and limited in scope. A significant milestone was the work of Frédéric Swarts in the 1890s, who developed methods using antimony fluorides to replace chlorine atoms with fluorine. However, it wasn't until the mid-20th century, with the advent of reagents like trifluoroacetic acid and the development of methods to create key building blocks such as 3,3-dibromo-1,1,1-trifluoroacetone, that the synthesis of trifluoromethylated heterocycles became more accessible. The synthesis of the first aryl trifluoromethyl ethers by Yagupol'skii in 1955 marked a significant step forward in organofluorine chemistry.

While a definitive date for the very first synthesis of a trifluoromethylated thiazole is not prominently documented, a review of the literature suggests that their appearance is a relatively modern development, gaining momentum in the late 20th and early 21st centuries. This surge coincides with the increased availability of trifluoromethylated synthons and the growing appreciation for the CF₃ group's role in drug design. For instance, a 2014 review noted that the synthesis of 2-(trifluoromethyl)thiazole had been "reported recently," underscoring the contemporary nature of this field.[1]

history cluster_thiazole Thiazole Synthesis cluster_cf3 Trifluoromethylation cluster_combined Trifluoromethylated Thiazoles hantzsch 1887: Hantzsch Thiazole Synthesis emergence Late 20th Century: Emergence in Medicinal Chemistry hantzsch->emergence swarts 1890s: Swarts Reaction (SbF₃) yagupolskii 1955: First Aryl OCF₃ Synthesis swarts->yagupolskii reagents 1980s-90s: Modern CF₃ Reagents yagupolskii->reagents reagents->emergence

Caption: A timeline showing the convergence of thiazole synthesis and trifluoromethylation chemistry.

Synthetic Methodologies

The synthesis of trifluoromethylated thiazoles predominantly relies on the adaptation of classical heterocyclic chemistry, utilizing key trifluoromethyl-containing building blocks.

Hantzsch Thiazole Synthesis with Trifluoromethylated Ketones

The most prevalent method is the Hantzsch synthesis, which involves the cyclocondensation of a trifluoromethylated α-haloketone with a thiourea or thioamide derivative. The availability of precursors like 3-bromo-1,1,1-trifluoroacetone has made this a straightforward and efficient approach to 2-amino-4-(trifluoromethyl)thiazoles and related structures.

hantzsch_synthesis start1 Trifluoromethyl α-Haloketone intermediate Cyclocondensation Intermediate start1->intermediate + start2 Thiourea or Thioamide start2->intermediate product Trifluoromethylated Thiazole intermediate->product Dehydration

Caption: The general workflow of the Hantzsch synthesis for trifluoromethylated thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

This protocol is adapted from methodologies employing the Hantzsch reaction.

  • Reaction Setup: To a solution of thiourea (1.0 eq) in absolute ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq).

  • Reaction Conditions: The mixture is heated under reflux for 3-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure.

  • Purification: The resulting crude solid is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitate is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water to yield the pure 2-amino-4-(trifluoromethyl)-1,3-thiazole.

Direct Trifluoromethylation

More recent advancements have enabled the direct trifluoromethylation of a pre-formed thiazole ring. These methods often employ radical-based reactions using reagents like triflyl chloride (CF₃SO₂Cl) under photoredox catalysis. This approach is particularly useful for late-stage functionalization of complex molecules.[1]

Biological Activity and Therapeutic Applications

Trifluoromethylated thiazoles have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases. The CF₃ group often enhances the binding affinity of the molecule to its biological target and improves its metabolic stability, leading to more potent and durable effects.

Anticancer Activity

Many trifluoromethylated thiazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

Bcr-Abl Kinase Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). Several thiazole-containing compounds, including the FDA-approved drug Dasatinib, are potent Bcr-Abl inhibitors. Trifluoromethylated analogs have been synthesized to improve potency and overcome resistance. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, Crkl) BCR_ABL->Substrate ATP → ADP (Phosphorylation) Signaling Signaling Cascade (RAS-MAPK, PI3K-AKT) Substrate->Signaling Proliferation Cell Proliferation & Inhibition of Apoptosis Signaling->Proliferation Inhibitor CF₃-Thiazole Inhibitor Inhibitor->BCR_ABL Blocks ATP Binding Site

Caption: Inhibition of the Bcr-Abl signaling pathway by a trifluoromethylated thiazole compound.

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Novel trifluoromethylated thiazole derivatives have been developed as dual PI3K/mTOR inhibitors, offering a powerful strategy to simultaneously block multiple nodes in this critical pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor CF₃-Thiazole Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Dual inhibition of the PI3K/mTOR pathway by a trifluoromethylated thiazole derivative.

Table 1: Anticancer Activity of Selected Trifluoromethylated Thiazole Derivatives

Compound IDTargetCancer Cell LineActivity (IC₅₀)Reference
Compound 2 Abl KinaseK562 (CML)7.4 µM[2]
Compound 18 PI3K/AKT/mTORA549 (Lung)0.50 µM[3]
Compound 18 PI3K/AKT/mTORMCF-7 (Breast)4.75 µM[3]
Compound 19 PI3K/mTORC1MCF-7 (Breast)0.30 µM[3]
TTI-4 Not SpecifiedMCF-7 (Breast)2.63 µM[4]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial and Antifungal Activity

The thiazole ring is a component of several antimicrobial agents, including the penicillins. The addition of a trifluoromethyl group can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell walls and increasing their efficacy. Various studies have demonstrated that trifluoromethylated thiazoles exhibit potent activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Thiazole Derivatives

Compound ClassOrganismActivity (MIC)Reference
Hydrazinyl-thiazolesStaphylococcus aureus62.5–500 µg/mL[4]
Hydrazinyl-thiazolesEscherichia coli62.5–125 µg/mL[4]
Coumarin-thiazolesFusarium graminearum89.0% Inhibition[5]
Coumarin-thiazolesCurvularia lunata93.4% Inhibition[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion and Future Outlook

The fusion of the trifluoromethyl group with the thiazole scaffold has created a powerful class of compounds with significant therapeutic potential. From their historical roots in classical heterocyclic synthesis and early organofluorine chemistry, trifluoromethylated thiazoles have emerged as promising candidates for anticancer and antimicrobial drug development. The continued evolution of synthetic methods, particularly in direct C-H trifluoromethylation, will undoubtedly accelerate the discovery of novel derivatives. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, elucidating their mechanisms of action in greater detail, and exploring their potential in other disease areas. For medicinal chemists and drug development professionals, the trifluoromethylated thiazole remains a fertile ground for innovation and a valuable asset in the quest for next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: The Utility of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and increased lipophilicity, which can lead to improved pharmacokinetic profiles.[1][2] The thiazole core, a prevalent scaffold in numerous biologically active compounds, serves as a valuable platform for the synthesis of novel therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and herbicidal effects.[3][5][6] These application notes provide a comprehensive overview of the use of this compound in the development of bioactive molecules, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

I. Anticancer Applications: Targeting Key Kinase and Phosphatase Pathways

Derivatives of the trifluoromethyl-thiazole scaffold have shown significant promise as inhibitors of key enzymes implicated in cancer progression, notably c-Met kinase and Protein Tyrosine Phosphatase 1B (PTP1B).

Signaling Pathways

The c-Met receptor tyrosine kinase and PTP1B are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

cMet_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor Thiazole Derivative (c-Met Inhibitor) Inhibitor->cMet Inhibits Autophosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Figure 1: c-Met Signaling Pathway Inhibition.

PTP1B_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling IR Insulin Receptor (IR) (Phosphorylated) IRS IRS-1 (Phosphorylated) IR->IRS Insulin Insulin Insulin->IR Activates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor Thiazole Derivative (PTP1B Inhibitor) Inhibitor->PTP1B PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT Glucose_Uptake Glucose Uptake & Cell Growth PI3K_AKT->Glucose_Uptake

Figure 2: PTP1B Signaling Pathway Inhibition.
Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various thiazole carboxamide derivatives against c-Met kinase and PTP1B.

Table 1: c-Met Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives

Compound IDMoiety CIC50 (nM)[7]
51ah Thiazole-2-carboxamide9.26
51ak Thiazole-2-carboxamide3.89
51al Thiazole-2-carboxamide5.23
51am Thiazole-2-carboxamide2.54
51an Thiazole-2-carboxamide3.73
Foretinib (Control) -2.54

Table 2: PTP1B Inhibitory Activity of Thiazole-based Derivatives

Compound IDScaffoldIC50 (µM)
3j Methyl salicylate based thiazole0.51 ± 0.15[8]
3f Methyl salicylate based thiazole0.66 ± 0.38[8]
3d Methyl salicylate based thiazole0.93 ± 0.51[8]
14i 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one6.09[3]
14h 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one6.83[3]
18g 2-ethyl-5-phenylthiazole-4-carboxamideNot specified, but noted to inhibit intracellular PTP1B[2]
Reference Inhibitor Thiazole-based3.23 ± 0.85[9]
Experimental Protocols

This protocol outlines the synthesis of the core scaffold.

Materials:

  • Ethyl bromopyruvate

  • 2,2,2-trifluorothioacetamide

  • Ethanol

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel

Procedure: [10]

  • A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • Water (40 ml) is added to the residue, followed by extraction with ethyl acetate (2 x 60 ml).

  • The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by silica gel chromatography, eluting with an ethyl acetate-hexane (1:5) mixture, to yield ethyl 2-trifluoromethyl-4-thiazolecarboxylate as pale yellow needles.

This protocol describes the conversion of the thiazole carboxylate to a carboxamide, a common step in generating bioactive derivatives.[11]

Materials:

  • This compound derivative (acid form)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Desired amine

  • Triethylamine

Procedure:

  • To a solution of the corresponding thiazole-4-carboxylic acid in dry DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dry DCM and add the desired amine and triethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the final carboxamide derivative.

This assay determines the inhibitory activity of compounds against c-Met kinase.[3]

Materials:

  • Recombinant c-Met kinase

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Poly(Glu,Tyr) substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle control.

  • Add 2 µL of diluted c-Met kinase to each well.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well. The final reaction volume should be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the inhibitory effect of compounds on PTP1B activity.[5]

Materials:

  • Recombinant PTP1B enzyme

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Inhibitor Dilutions: Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent and does not exceed 1-2%.

  • Assay Reaction: In a 96-well plate, add the assay buffer, test compound solution, and PTP1B enzyme. Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPP substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 1 M NaOH.

  • Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC₅₀ value.

II. Antifungal Applications: Disruption of Ergosterol Biosynthesis

Thiazole derivatives are known to exhibit antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Mechanism of Action: Ergosterol Biosynthesis Pathway

The antifungal activity of many thiazole-containing compounds stems from the inhibition of cytochrome P450 demethylase (CYP51A1 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1] This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51A1 (14α-demethylase) Membrane Fungal Cell Membrane Lanosterol->Membrane Disrupts Integrity Ergosterol->Membrane Incorporation Inhibitor Thiazole Derivative Inhibitor->Lanosterol Inhibits CYP51A1

Figure 3: Inhibition of Ergosterol Biosynthesis.
Quantitative Data: In Vitro Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel thiazole derivatives against various fungal strains.

Table 3: Antifungal Activity of Thiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)
8e S. aureus16[12]
8e S. pyogenes4[12]
2,5-dichloro thienyl-substituted thiazole Aspergillus fumigatus6.25 - 12.5[13]
2,5-dichloro thienyl-substituted thiazole Aspergillus flavus6.25 - 12.5[13]
Thiazole Schiff Base (Compound 17) E. coliBetter than Kanamycin B[13]
Experimental Protocol

This protocol determines the effect of a test compound on ergosterol biosynthesis by quantifying the total cellular ergosterol.[6]

Materials:

  • Fungal culture (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compound in DMSO

  • Saponification reagent (25% alcoholic potassium hydroxide)

  • Heptane

  • Sterile deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Culture: Grow the fungal cells in the presence of various concentrations of the test compound for 16-24 hours. Include a no-drug control.

  • Harvesting: Harvest the cells by centrifugation and wash with sterile deionized water.

  • Saponification: Add 3 ml of the saponification reagent to the cell pellet and vortex for 1 minute. Incubate at 85°C for 1 hour.

  • Extraction: After cooling, add 1 ml of sterile deionized water and 3 ml of heptane. Vortex vigorously for 3 minutes.

  • Spectrophotometry: Allow the layers to separate and transfer the heptane layer to a new tube. Scan the absorbance of the heptane layer between 240 and 300 nm.

  • Data Analysis: Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (a sharp peak at 281.5 nm and a shoulder at 272 nm, 290 nm, and a peak at 230 nm). The percentage of ergosterol inhibition is calculated relative to the no-drug control.

III. Herbicidal Applications: Inhibition of Protoporphyrinogen Oxidase (PPO)

Thiazole-containing compounds have also been developed as herbicides, with a key mechanism of action being the inhibition of protoporphyrinogen oxidase (PPO).

Mechanism of Action: PPO Inhibition Pathway

PPO is a crucial enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes oxidative damage and cell death.[3][10]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ProtogenIX Protoporphyrinogen IX Glutamate->ProtogenIX Multiple Steps PPO PPO Enzyme ProtogenIX->PPO ProtogenIX_cyto Protoporphyrinogen IX (Accumulation) ProtogenIX->ProtogenIX_cyto Leaks from Chloroplast ProtoIX_chloro Protoporphyrin IX PPO->ProtoIX_chloro Chlorophyll Chlorophyll ProtoIX_chloro->Chlorophyll Inhibitor Thiazole Derivative (PPO Inhibitor) Inhibitor->PPO ProtoIX_cyto Protoporphyrin IX ProtogenIX_cyto->ProtoIX_cyto Light-dependent Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Generates Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Figure 4: Protoporphyrinogen Oxidase (PPO) Inhibition.
Quantitative Data: In Vitro Herbicidal Activity

The following table shows the herbicidal activity of novel thiazole PPO inhibitors.

Table 4: Herbicidal Activity of Aryl Thiazole Derivatives

Compound IDWeed SpeciesInhibition Rate (%) at 150 g ai/ha[10]
11a Amaranthus retroflexus80
11b Amaranthus retroflexus80
11c Amaranthus retroflexus80
11g Amaranthus retroflexus80
11h Amaranthus retroflexus80
- Eclipta prostrataSome compounds exhibited 80% inhibition
Experimental Protocol

This assay measures the inhibition of PPO by monitoring the fluorescence of the product, protoporphyrin IX.[5]

Materials:

  • PPO enzyme preparation (e.g., from plant mitochondria)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% v/v Tween 20)

  • Protoporphyrinogen IX (substrate)

  • Test compounds in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Substrate Preparation: Freshly prepare protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam under an inert atmosphere.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound dilution (or DMSO for control), and the PPO enzyme preparation.

  • Initiate Reaction: Add the freshly prepared protoporphyrinogen IX substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader (e.g., excitation ~405 nm, emission ~630 nm) and monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

IV. Drug Discovery and Development Workflow

The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured workflow.

Drug_Discovery_Workflow Start Core Scaffold This compound Synthesis Synthesis of Derivative Library (e.g., Amide Coupling) Start->Synthesis Screening High-Throughput Screening (Biochemical & Cellular Assays) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR SAR->Synthesis Iterative Cycles Lead_Compound Lead Compound (Improved Potency & Selectivity) SAR->Lead_Compound Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Compound->Preclinical Candidate Drug Candidate Preclinical->Candidate

Figure 5: Drug Discovery Workflow.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in medicinal chemistry and agrochemicals, with promising activities as anticancer, antifungal, and herbicidal agents. The protocols and data presented herein provide a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics and crop protection agents based on this privileged scaffold. Further exploration and optimization of derivatives from this core structure are warranted to unlock their full therapeutic potential.

References

The Versatile Synthon: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products. This application note provides a detailed overview of its synthesis and key transformations into other important heterocyclic synthons, complete with experimental protocols and quantitative data.

Synthesis of this compound

The title compound can be efficiently prepared via the Hantzsch thiazole synthesis.

Experimental Protocol:

A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.[1] After cooling, the ethanol is removed under reduced pressure. Water (40 ml) is added to the residue, and the product is extracted with ethyl acetate (2 x 60 ml).[1] The combined organic extracts are washed with water (40 ml), dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography (eluent: ethyl acetate-hexane, 1:5) to yield this compound as pale yellow needles (2.2 g).[1]

Reactant 1Reactant 2SolventTimeTemperatureYieldReference
Ethyl bromopyruvate2,2,2-TrifluorothioacetamideEthanol3 hReflux~35%[1]

Key Synthetic Transformations and Protocols

This compound serves as a versatile precursor to a variety of functionalized thiazoles, including the corresponding carboxylic acid, amides, and alcohol. These derivatives are key intermediates in the synthesis of bioactive molecules.

Hydrolysis to 2-(Trifluoromethyl)thiazole-4-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the synthesis of amides and other derivatives. The fungicide Thifluzamide, for instance, is synthesized from a similar thiazole carboxylic acid derivative.[2][3][4]

To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (11.5 g, 0.102 mol) in ethyl acetate, a 40% sodium hydroxide solution (5.0 g) is added dropwise while maintaining the temperature below 40 °C. The mixture is stirred for an additional 60 minutes.[5] After completion, the organic phase is separated and acidified with a 10% hydrochloric acid solution to a pH of ≤2, leading to the precipitation of the carboxylic acid. The solid is filtered, washed with 10% hydrochloric acid, and dried to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid (21.5 g, 98.7% yield).[5] A similar procedure can be applied to this compound.

Starting MaterialReagentSolventTemperatureYieldReference
Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylateNaOH (40% aq.)Ethyl Acetate< 40 °C98.7%[5]
Methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylateNaOHEthanol/Water85 °C85%[6]
Amidation to 2-(Trifluoromethyl)thiazole-4-carboxamides

The carboxylic acid derivative can be coupled with various amines to form a diverse library of thiazole carboxamides, which are known to exhibit a range of biological activities.[7]

2-(Trifluoromethyl)thiazole-4-carboxylic acid is dissolved in a suitable solvent like dichloromethane. A coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) are added. The desired amine is then introduced, and the reaction is stirred until completion. The product is then isolated and purified.

Note: A specific protocol for the direct amidation of this compound was not found in the reviewed literature. The above is a general procedure based on the synthesis of similar thiazole carboxamides.

Reduction to (2-(Trifluoromethyl)thiazole-4-yl)methanol

The ester functionality can be reduced to a primary alcohol, providing another versatile intermediate for further synthetic modifications.

To a solution of the ethyl ester in a suitable solvent like ethanol, a reducing agent such as sodium borohydride is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. Standard aqueous workup and purification by chromatography will afford the desired alcohol.

Note: A specific protocol for the reduction of this compound was not found in the reviewed literature. The above is a general procedure based on the reduction of similar heterocyclic esters.

Conversion to 2-(Trifluoromethyl)thiazole-4-carbohydrazide

Reaction with hydrazine hydrate can convert the ethyl ester into the corresponding hydrazide, a valuable precursor for the synthesis of various five-membered heterocycles like pyrazoles and triazoles.

This compound is refluxed with an excess of hydrazine hydrate in a solvent such as ethanol. Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Note: A specific protocol for the hydrazinolysis of this compound was not found in the reviewed literature. The above is a general procedure based on the synthesis of similar carbohydrazides.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G Ethyl bromopyruvate Ethyl bromopyruvate This compound This compound Ethyl bromopyruvate->this compound Hantzsch Synthesis 2,2,2-Trifluorothioacetamide 2,2,2-Trifluorothioacetamide 2,2,2-Trifluorothioacetamide->this compound 2-(Trifluoromethyl)thiazole-4-carboxylic Acid 2-(Trifluoromethyl)thiazole-4-carboxylic Acid This compound->2-(Trifluoromethyl)thiazole-4-carboxylic Acid Hydrolysis (2-(Trifluoromethyl)thiazole-4-yl)methanol (2-(Trifluoromethyl)thiazole-4-yl)methanol This compound->(2-(Trifluoromethyl)thiazole-4-yl)methanol Reduction 2-(Trifluoromethyl)thiazole-4-carbohydrazide 2-(Trifluoromethyl)thiazole-4-carbohydrazide This compound->2-(Trifluoromethyl)thiazole-4-carbohydrazide Hydrazinolysis 2-(Trifluoromethyl)thiazole-4-carboxamides 2-(Trifluoromethyl)thiazole-4-carboxamides 2-(Trifluoromethyl)thiazole-4-carboxylic Acid->2-(Trifluoromethyl)thiazole-4-carboxamides Amidation

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a readily accessible and highly useful synthon for the preparation of a variety of functionalized thiazole derivatives. Its key transformations, including hydrolysis, amidation, reduction, and hydrazinolysis, open avenues to a wide range of heterocyclic structures with significant potential in drug discovery and agrochemical development. The protocols and data presented herein provide a valuable resource for researchers in these fields.

References

Application Notes and Protocols: Derivatization of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a versatile starting material for the synthesis of a diverse library of derivatives for biological screening. This document provides detailed protocols for the derivatization of this scaffold, focusing on the synthesis of carboxamide derivatives, and presents representative biological data to guide structure-activity relationship (SAR) studies.

Experimental Workflow

The overall strategy for the derivatization of this compound involves a two-step process. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step is the coupling of the resulting carboxylic acid with a variety of amines to generate a library of amide derivatives.

experimental_workflow start This compound hydrolysis Step 1: Hydrolysis start->hydrolysis acid 2-(Trifluoromethyl)thiazole-4-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling derivatives Library of Amide Derivatives coupling->derivatives amines Diverse Amines amines->coupling screening Biological Screening derivatives->screening

Caption: General workflow for the synthesis of a library of amide derivatives from this compound for subsequent biological screening.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approximately 10 mL per gram of ester).

  • Saponification: To the stirred solution, add a solution of sodium hydroxide (1.2 eq) in deionized water (approximately 10 mL per gram of NaOH).

  • Reaction Monitoring: Heat the reaction mixture to 85°C and stir for 1.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with deionized water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(trifluoromethyl)thiazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxamide Derivatives

This protocol outlines a general procedure for the amide coupling of 2-(trifluoromethyl)thiazole-4-carboxylic acid with various primary and secondary amines using a peptide coupling agent.

Materials:

  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid

  • A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent (e.g., HATU, HBTU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: To a solution of 2-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Coupling Agent Addition: To the stirred mixture, add the coupling agent PyBOP (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide derivative.

Data Presentation: Representative Biological Activities

The following tables summarize the biological activities of various thiazole carboxamide derivatives that are structurally related to the compounds synthesized from this compound. This data is compiled from different studies and is intended to be illustrative of the potential biological activities and to guide SAR exploration.

Table 1: Representative Anticancer Activity of Thiazole Carboxamide Derivatives

Compound IDR Group (Amine)Cancer Cell LineIC₅₀ (µM)Reference
A-1 4-ChlorophenylSKNMC (Neuroblastoma)10.8 ± 0.08[1]
A-2 3-ChlorophenylHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
A-3 2,4-DichlorophenylA-549 (Lung)> 100[2]
A-4 4-FluorophenylMCF-7 (Breast)29.05[3]
A-5 PhenylMKN-45 (Gastric)34.48[3]
A-6 2-MethylphenylCOLO205 (Colon)30.79[4]

Disclaimer: The data in this table is compiled from multiple sources for structurally similar but not identical compounds. Direct comparison of IC₅₀ values should be made with caution.

Table 2: Representative Antifungal Activity of Thiazole Derivatives

Compound IDStructure DescriptionFungal StrainMIC (µg/mL)Reference
B-1 2-Hydrazinyl-4-(4-chlorophenyl)-thiazole derivativeCandida albicans ATCC 102313.9[5]
B-2 2-Hydrazinyl-4-(4-bromophenyl)-thiazole derivativeCandida albicans ATCC 102313.9[5]
B-3 Pyrazole-thiazole carboxamide derivative (9ac)Rhizoctonia cerealis1.1 - 4.9[6]
B-4 Pyrazole-thiazole carboxamide derivative (9cd)Sclerotinia sclerotiorum0.8[6]
B-5 2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivative (T2)Clinical C. albicans0.008 - 0.98[7]
B-6 2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivative (T4)Clinical C. albicans0.008 - 0.98[7]

Disclaimer: The data in this table is compiled from multiple sources for structurally similar but not identical compounds. Direct comparison of MIC values should be made with caution.

Signaling Pathway Diagrams

The biological activity of thiazole derivatives has been linked to the modulation of several key signaling pathways. The following diagrams illustrate these pathways to provide a conceptual framework for understanding the potential mechanisms of action of newly synthesized compounds.

Anticancer Mechanisms

1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by thiazole derivatives.

2. COX-2 Signaling Pathway in Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and plays a significant role in inflammation and cancer progression by producing prostaglandins, such as PGE2.[8]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 Converts to PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 PGE2 PGE2_Synthase->PGE2 Produces EP_Receptors EP Receptors PGE2->EP_Receptors Binds to Downstream Downstream Effects (Proliferation, Angiogenesis, Invasion) EP_Receptors->Downstream Activates Thiazole Thiazole Derivative (Inhibitor) Thiazole->COX2 Inhibits

Caption: The COX-2 signaling pathway in cancer and its potential inhibition by thiazole derivatives.

Antifungal Mechanism

Ergosterol Biosynthesis Pathway

The primary mechanism of action for many azole-based antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Squalene_Epoxidase Squalene Epoxidase (ERG1) Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Converts to CYP51 Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->CYP51 Ergosterol_Intermediates Ergosterol Intermediates CYP51->Ergosterol_Intermediates Demethylates to Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Further steps to Thiazole Thiazole Derivative (Inhibitor) Thiazole->CYP51 Inhibits

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of CYP51 by azole-like compounds, including potentially thiazole derivatives.

Conclusion

The derivatization of this compound provides a facile route to a diverse range of novel chemical entities for biological screening. The protocols outlined in this document offer a robust starting point for the synthesis of amide libraries. The representative biological data and signaling pathway diagrams provide a foundation for rational drug design and the elucidation of the mechanism of action of promising lead compounds. Further screening and SAR studies are warranted to identify derivatives with potent and selective biological activity for further development as therapeutic agents.

References

Application of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate and its structural isomers are valuable building blocks in the synthesis of modern agrochemicals. The trifluoromethyl group, a common feature in many successful pesticides, often enhances metabolic stability, binding affinity, and overall efficacy of the active ingredient. This document outlines the application of trifluoromethylthiazole carboxylate derivatives in the synthesis of fungicides, with a primary focus on the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI). While the direct synthesis of a commercial agrochemical from this compound is not widely documented, its structural similarity to key intermediates in Thifluzamide synthesis makes it a highly relevant precursor for the development of new fungicides.

Core Application: Synthesis of Thifluzamide

Thifluzamide is a systemic fungicide effective against a broad spectrum of fungal pathogens, particularly those from the Rhizoctonia genus. The synthesis of Thifluzamide involves the formation of a trifluoromethylthiazole carboxylic acid core, followed by an amidation reaction. A key intermediate in this process is 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is structurally analogous to the hydrolyzed form of this compound.

Synthetic Workflow for Thifluzamide

The general synthetic route to Thifluzamide starting from precursors of trifluoromethylthiazole derivatives is depicted below. This workflow highlights the key stages of synthesis, from the formation of the core thiazole ring to the final active ingredient.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Amidation A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate A->C Cyclization B Thioacetamide B->C D 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid C->D NaOH / H+ F 2-Methyl-4-(trifluoromethyl)thiazole-5-acyl chloride D->F E Thionyl Chloride (SOCl2) or Triphosgene E->F H Thifluzamide F->H G 2,6-Dibromo-4-(trifluoromethoxy)aniline G->H

Synthetic workflow for Thifluzamide.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and efficacy of Thifluzamide and its intermediates.

Table 1: Synthesis Yields for Thifluzamide Production

Reaction StepReactantsProductReported Yield (%)
Acyl Chloride Formation & Amidation2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, Triphosgene, 2,6-Dibromo-4-(trifluoromethoxy)anilineThifluzamide87-92%[1]
Acyl Chloride Formation & Amidation2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, Thionyl Chloride, 2,6-Dibromo-4-(trifluoromethoxy)anilineThifluzamide68-79%[2]
One-pot Chlorination, Cyclization, and HydrolysisEthyl trifluoroacetoacetate, Sulfuryl chloride, Thioacetamide2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid>90%[3]

Table 2: Efficacy of Thifluzamide Against Fungal Pathogens

Fungal PathogenEC50 (mg/L)Reference
Rhizoctonia solani0.058--INVALID-LINK--
Sclerotinia sclerotiorum0.5-1.9[4]
Rhizoctonia cerealis1.2-16.4[4]
Botrytis cinerea0.40[5][6]
Valsa mali0.32[5][6]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Thifluzamide from 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Protocol 1: Acyl Chloride Formation

Objective: To convert 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to its corresponding acyl chloride.

Materials:

  • 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Triphosgene

  • Toluene

  • Pyridine or N,N-dimethylformamide (DMF) (catalyst)

  • Reaction vessel with reflux condenser and stirring apparatus

Procedure:

  • To a reaction vessel, add 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.25 mol, 52.8 g) and toluene (100 mL).[1]

  • Stir the mixture to dissolve the carboxylic acid.[1]

  • Add triphosgene (0.12 mol, 35.6 g) to the solution.[1]

  • At 55°C, add pyridine (0.013 mol, 1 g) dropwise over 20 minutes.[1]

  • After the addition is complete, maintain the reaction at the same temperature for 1.5 hours to complete the acyl chloride formation.[1]

  • Alternatively, 53 g (0.25 mol) of 2-methyl-4-trifluoromethyl-5-thiazole carboxylic acid can be mixed with 200 ml of thionyl chloride and refluxed at 80°C for 12 hours.[2]

  • After the reaction, excess thionyl chloride is removed by distillation.[2]

Protocol 2: Amidation to Thifluzamide

Objective: To synthesize Thifluzamide by reacting 2-methyl-4-(trifluoromethyl)thiazole-5-acyl chloride with 2,6-dibromo-4-(trifluoromethoxy)aniline.

Materials:

  • 2-methyl-4-(trifluoromethyl)thiazole-5-acyl chloride (from Protocol 1)

  • 2,6-dibromo-4-(trifluoromethoxy)aniline

  • Toluene or Acetonitrile

  • Acid scavenger (e.g., Pyridine, Triethylamine)

  • Catalyst (e.g., Tetrabutylammonium bromide)

  • Reaction vessel with stirring apparatus

Procedure:

  • To the vessel containing the 2-methyl-4-(trifluoromethyl)thiazole-5-acyl chloride in toluene from Protocol 1, add N,N-dimethylpyridin-4-amine (0.25 mol, 31 g) and tetrabutylammonium bromide (2 g) as a catalyst.[2]

  • Under stirring, add a solution of 2,6-dibromo-4-(trifluoromethoxy)aniline (0.25 mol, 84 g) in toluene (300 mL).[2]

  • Reflux the reaction mixture for 8 hours.[2]

  • After reflux, cool the reaction mixture to allow the solid product to precipitate.[2]

  • Filter the solid by suction filtration.[2]

  • Wash the solid with a 5% hydrochloric acid solution to obtain the crude Thifluzamide product.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate-petroleum ether (1:1).[2]

Mode of Action: Succinate Dehydrogenase Inhibition

Thifluzamide acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[7] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Outcome TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate Result Disruption of Cellular Respiration & Fungal Cell Death SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- ATP ATP Synthesis ETC->ATP Thifluzamide Thifluzamide Thifluzamide->Inhibition Inhibition->SDH Inhibition

Mode of action of Thifluzamide.

Conclusion

This compound and its isomers are pivotal intermediates in the synthesis of trifluoromethyl-containing thiazole carboxamide fungicides. The detailed protocols and quantitative data provided herein for the synthesis of Thifluzamide serve as a valuable resource for researchers engaged in the discovery and development of novel agrochemicals. The robust synthesis and high efficacy of this class of compounds underscore the importance of the trifluoromethylthiazole scaffold in modern crop protection.

References

Synthesis of Bioactive Thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive thiazole derivatives, a critical scaffold in modern drug discovery. Thiazole-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below cover classical, microwave-assisted, and multi-component synthesis strategies, offering researchers a versatile toolkit for accessing this important class of heterocyclic compounds.

I. Synthetic Protocols and Methodologies

Three distinct and effective protocols for the synthesis of bioactive thiazole derivatives are presented: the classical Hantzsch synthesis, a rapid microwave-assisted one-pot synthesis, and an efficient multi-component reaction (MCR) approach.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The Hantzsch thiazole synthesis is a fundamental and widely used method for the construction of the thiazole ring.[3] This protocol describes the reaction between an α-haloketone and a thioamide to yield a 2,4-disubstituted thiazole.[3]

Experimental Protocol:

  • Reaction Setup: In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[3]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the reaction vessel.[3]

  • Heating: Place the vial on a magnetic stir plate with heating and gently reflux the mixture at approximately 65-70°C for 30 to 60 minutes.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and stir.[3]

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid with deionized water.[3]

  • Drying and Characterization: Dry the product to obtain 2-amino-4-phenylthiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol. Characterize the compound using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Experimental Workflow:

Hantzsch_Synthesis_Workflow reagents Combine 2-Bromoacetophenone and Thiourea in Methanol heating Reflux at 65-70°C (30-60 min) reagents->heating Stirring workup Cool and Quench with 5% Na2CO3 (aq) heating->workup isolation Vacuum Filtration and Washing workup->isolation product 2-Amino-4-phenylthiazole isolation->product

Caption: Workflow for the classical Hantzsch synthesis of 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles

Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, often leading to shorter reaction times and higher yields.[4][5] This one-pot protocol describes the synthesis of 4-aryl-2-aminothiazoles from aromatic ketones, N-bromosuccinimide (NBS), and thiourea in an aqueous medium.[5]

Experimental Protocol:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the aromatic ketone (5 mmol), thiourea (5 mmol), and N-bromosuccinimide (NBS) (5.5 mmol).[5]

  • Solvent System: Add a mixture of polyethylene glycol (PEG)-400 and water as the reaction medium.[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300 W, maintaining a temperature of 80-85°C for 28-32 minutes.[5]

  • Isolation: After the reaction is complete and the vessel has cooled, the product can be isolated by simple work-up procedures, often involving filtration due to its precipitation from the aqueous medium.

  • Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent. Characterize the final compound by standard analytical techniques.

Experimental Workflow:

Microwave_Synthesis_Workflow reagents Combine Aromatic Ketone, Thiourea, and NBS in PEG-400/Water microwave Microwave Irradiation (300W, 80-85°C, 28-32 min) reagents->microwave isolation Cooling and Product Isolation microwave->isolation product 4-Aryl-2-aminothiazole isolation->product

Caption: Workflow for the microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles.

Protocol 3: One-Pot, Multi-Component Synthesis of Thiazole Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.[6][7] This protocol outlines a one-pot synthesis of thiazole derivatives via a Hantzsch-type reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds.[8]

Experimental Protocol:

  • Reactant Mixture: In a reaction vessel, combine 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiosemicarbazide (1 mmol), and the desired carbonyl compound (e.g., an aromatic aldehyde) (1 mmol).[8]

  • Catalyst and Solvent: Add a catalytic amount of a suitable catalyst, such as triethylamine (TEA), and an appropriate solvent like dioxane.[9]

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[9]

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification and Characterization: The crude product is washed with a suitable solvent (e.g., methanol) and can be further purified by recrystallization.[9] Characterize the synthesized compounds using standard analytical methods.

Experimental Workflow:

MCR_Synthesis_Workflow reagents Combine Bromoacetyl-pyranone, Thiosemicarbazide, and Carbonyl Compound reaction Reflux with Catalyst (e.g., TEA in Dioxane) for 2-4 hours reagents->reaction isolation Cooling and Filtration reaction->isolation product Substituted Thiazole Derivative isolation->product

Caption: Workflow for the one-pot, multi-component synthesis of thiazole derivatives.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and biological activity of representative thiazole derivatives.

Table 1: Synthesis and Characterization of Selected Thiazole Derivatives

Compound IDSynthesis ProtocolReactantsYield (%)Melting Point (°C)Analytical Data (Reference)
4a Multi-component2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, 2-oxo-2-phenylethanehydrazonoyl chloride68250-252¹H-NMR, ¹³C-NMR, MS, Anal. Calcd.[9]
4c Multi-component2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, 2-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride71225-227¹H-NMR, ¹³C-NMR, MS, Anal. Calcd.[9]
5a Microwave-assistedMaleic anhydride, thiosemicarbazide, hydrazonoyl halideHigh195-197¹H-NMR, MS, Anal. Calcd.[10]
5b Microwave-assistedMaleic anhydride, thiosemicarbazide, hydrazonoyl halideHigh171-173¹H-NMR, MS, Anal. Calcd.[7]
2-Amino-4-phenylthiazole Hantzsch SynthesisAcetophenone, Thiourea, Iodine---[11]

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
4a MCF-712.7 ± 0.77Staurosporine6.77 ± 0.41[1]
4a HepG26.69 ± 0.41Staurosporine8.4 ± 0.51[1]
4b MCF-731.5 ± 1.91Staurosporine6.77 ± 0.41[1]
4b HepG251.7 ± 3.13Staurosporine8.4 ± 0.51[1]
4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[1]
4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51[1]
5 MCF-728.0 ± 1.69Staurosporine6.77 ± 0.41[1]
5 HepG226.8 ± 1.62Staurosporine8.4 ± 0.51[1]
10b A5494.2--[12]
10d A5492.9--[12]

III. Signaling Pathways and Mechanism of Action

Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[13][14] A significant number of thiazole-based compounds have been developed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][15][16]

Inhibition of EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, angiogenesis, and metastasis.[12] The binding of growth factors (e.g., EGF, VEGF) to these receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Thiazole-based inhibitors can block the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor Receptor EGFR / VEGFR-2 Growth Factor->Receptor Binds Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Receptor->Signaling Activates Thiazole Derivative Thiazole Derivative Thiazole Derivative->Receptor Inhibits Response Cell Proliferation, Angiogenesis, Survival Signaling->Response

Caption: Inhibition of EGFR/VEGFR-2 signaling by thiazole derivatives.

References

Application Notes and Protocols: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as a versatile scaffold for the synthesis of novel kinase inhibitors. The protocols and data presented are based on established methodologies for the derivatization of thiazole-4-carboxylates and the biological evaluation of the resulting carboxamide compounds. While direct kinase inhibition data for derivatives of this compound is emerging, this document leverages data from structurally similar compounds to illustrate the potential of this chemical starting material in kinase inhibitor discovery programs.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. The unique electronic properties and synthetic tractability of the thiazole nucleus make it an attractive starting point for the design of targeted therapies. This compound, with its trifluoromethyl group enhancing metabolic stability and lipophilicity, and the ethyl ester at the 4-position providing a convenient handle for chemical modification, is a promising building block for the generation of diverse libraries of potential kinase inhibitors. The primary synthetic route involves the conversion of the ethyl ester to a variety of N-substituted carboxamides, which can then be screened against a panel of kinases.

Key Applications

Derivatives of the 2-(trifluoromethyl)thiazole-4-carboxamide scaffold have shown potential as inhibitors of several kinase families. Notably, structurally related thiazole-4-carboxamides have demonstrated potent inhibitory activity against Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), enzymes implicated in the regulation of various cellular processes, including circadian rhythms, Wnt signaling, and cell cycle progression. Dysregulation of CK1δ/ε has been linked to several cancers and neurodegenerative diseases.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives against CK1δ and CK1ε. This data is presented to exemplify the potential potency and selectivity that can be achieved with the thiazole-4-carboxamide scaffold.

Compound IDModificationTarget KinaseIC50 (µM)
5 2-(2-(trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)CK1δ0.040
CK1ε0.199
6 2-(2-(trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)CK1δ0.042
CK1ε0.0326

Data extracted from a study on 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxylic acid

The first step in the synthesis of N-substituted carboxamides is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add an aqueous solution of lithium hydroxide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(trifluoromethyl)thiazole-4-carboxylic acid.

Protocol 2: Synthesis of N-Aryl/Alkyl-2-(trifluoromethyl)thiazole-4-carboxamides

The carboxylic acid is then coupled with a desired amine to form the corresponding amide.

Materials:

  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid

  • Substituted aniline or alkylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar amide coupling reagent[2]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 2-(trifluoromethyl)thiazole-4-carboxylic acid and the desired amine in DMF.

  • Add DIPEA to the solution.

  • Add the BOP reagent portion-wise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(trifluoromethyl)thiazole-4-carboxamide.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. The specific conditions may need to be optimized for each kinase.

Materials:

  • Synthesized thiazole-4-carboxamide derivatives

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant kinase, and the specific substrate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For fluorescent assays, measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

CK1_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_CK1 CK1 Regulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK1 CK1δ/ε CK1->LRP5_6 Phosphorylation CK1->Dvl Phosphorylation CK1->Beta_Catenin Phosphorylation CK1_Inhibitor Thiazole-4-carboxamide Inhibitor CK1_Inhibitor->CK1

Caption: Role of CK1δ/ε in the Wnt signaling pathway and its inhibition.

Experimental Workflow

Experimental_Workflow Start Start: this compound Hydrolysis Step 1: Ester Hydrolysis (Protocol 1) Start->Hydrolysis Carboxylic_Acid Intermediate: 2-(Trifluoromethyl)thiazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Step 2: Amide Coupling (Protocol 2) Carboxylic_Acid->Amide_Coupling Library Library of N-substituted 2-(trifluoromethyl)thiazole-4-carboxamides Amide_Coupling->Library Kinase_Assay Step 3: In Vitro Kinase Assay (Protocol 3) Library->Kinase_Assay Data_Analysis Data Analysis: IC50 Determination Kinase_Assay->Data_Analysis End Identification of Potent Kinase Inhibitors Data_Analysis->End

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward conversion to a diverse library of N-substituted carboxamides, coupled with the demonstrated potential of the thiazole-4-carboxamide scaffold to yield potent and selective kinase inhibitors, makes this an attractive avenue for drug discovery efforts targeting a wide range of kinases implicated in human diseases. The protocols and data provided herein serve as a foundational guide for researchers embarking on such discovery programs.

References

Application Notes and Protocols: Antimicrobial and Antifungal Properties of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial and antifungal properties of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate analogs, along with detailed protocols for their evaluation. The inclusion of a trifluoromethyl group on the thiazole ring is a key structural feature that can enhance the biological activity of these compounds.

Data Presentation: In Vitro Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, which are analogs of the target compound class. This data provides insight into their spectrum of activity and potency against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Analogs (MIC in µg/mL)

Compound IDR-group on Phenyl RingBacillus subtilisStaphylococcus aureusEscherichia coli
4a H100250250
4b 2-Cl100100250
4c 3-Cl100250250
4d 4-Cl50100100
4e 2-NO₂50100100
4f 3-NO₂5050100
4g 4-NO₂100100250
4h 2-CH₃250250500
4i 3-CH₃250500500
4j 4-CH₃250250250
4k 2,4-di-Cl5050100
4l 4-F50100100
Ciprofloxacin (Standard)252525

Data sourced from Shinde, R. R., et al. (2020). Chemistry & Biology Interface.

Table 2: Antifungal Activity of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Analogs (MIC in µg/mL)

Compound IDR-group on Phenyl RingCandida albicansAspergillus flavusAspergillus niger
4a H250250250
4b 2-Cl100100100
4c 3-Cl250250250
4d 4-Cl100100100
4e 2-NO₂10010050
4f 3-NO₂5010050
4g 4-NO₂100250100
4h 2-CH₃500500500
4i 3-CH₃500500500
4j 4-CH₃250250250
4k 2,4-di-Cl5010050
4l 4-F100100100
Fluconazole (Standard)252525

Data sourced from Shinde, R. R., et al. (2020). Chemistry & Biology Interface.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for the evaluation of novel thiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound analogs)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacterial and fungal strains)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Bacteria: Inoculate a fresh broth culture and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi: Grow fungal cultures on agar plates. Harvest spores or yeast cells and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compounds.

    • Include a positive control (inoculum without any compound) and a negative control (broth medium only).

    • Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be read using a microplate reader at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed after the MIC is determined to ascertain whether the compound is microbicidal or microbistatic.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as in the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC and MBC/MFC of the test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions & Serial Dilutions Inoculation Inoculate 96-well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 24-48h at 37°C) Inoculation->Incubation MIC_Determination Determine MIC (No Visible Growth) Incubation->MIC_Determination MBC_MFC_Plating Plate from Clear Wells on Agar MIC_Determination->MBC_MFC_Plating MBC_MFC_Determination Determine MBC/MFC (≥99.9% Killing) MBC_MFC_Plating->MBC_MFC_Determination

Workflow for MIC and MBC/MFC Determination.
Putative Mechanism of Antifungal Action

While the exact signaling pathway for this compound analogs has not been fully elucidated, a plausible mechanism of action for their antifungal activity, based on docking studies of similar thiazole derivatives, is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

antifungal_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) MembraneDisruption Cell Membrane Disruption & Increased Permeability ThiazoleAnalog Thiazole Analog ThiazoleAnalog->CYP51 Inhibition CYP51->Ergosterol Catalysis ErgosterolDepletion Ergosterol Depletion ToxicSterols Accumulation of Toxic Sterol Intermediates ErgosterolDepletion->MembraneDisruption ToxicSterols->MembraneDisruption FungalGrowthInhibition Inhibition of Fungal Growth MembraneDisruption->FungalGrowthInhibition

Putative antifungal mechanism of action.

The Emerging Role of Trifluoromethyl-Thiazole Derivatives in Oncology: A Focus on Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and potency of drug candidates. While direct anticancer studies on Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate are not extensively documented in publicly available literature, numerous derivatives built upon the trifluoromethyl-thiazole core have demonstrated significant potential as anticancer agents. These analogs have been investigated for their ability to inhibit cancer cell proliferation, modulate key signaling pathways, and induce apoptosis. This document provides an overview of the anticancer applications of these derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The anticancer activity of various trifluoromethyl-thiazole derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for selected compounds from recent studies.

Table 1: In vitro Anticancer Activity of Thiazole-5-carboxamide Derivatives

Compound IDCancer Cell LineConcentration (µg/mL)% Inhibition
8c A-549 (Lung)548
8f A-549 (Lung)540
7f HCT-8 (Intestine)540
Data sourced from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.

Table 2: In vitro Anticancer Activity of Thiazole-1,2,3-triazole Hybrids against Human Glioblastoma Cell Lines

Compound IDIC50 (µM)
5c 10.67 ± 0.94
5f 4.72 ± 3.92
5h 3.20 ± 0.32
Data represents the half-maximal inhibitory concentration against human glioblastoma cell lines.

Table 3: Antiproliferative Activity of Thiazole/Thiadiazole Carboxamide Derivatives

Compound IDA549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
51am 0.830.683.94
Compound 51am was identified as a promising c-Met kinase inhibitor.

Table 4: Anticancer Activity of Thiazole-2-imine Derivatives against Human Osteosarcoma (SaOS-2) Cell Line

Compound IDIC50 (µg/mL)
4i 0.190 ± 0.045
4d 0.212 ± 0.006
4b 0.214 ± 0.009
These compounds were investigated for their potential as anti-cancer agents against osteosarcoma.

Table 5: In vitro Anticancer Activity of Thiazole Derivatives against Breast (MCF-7) and Liver (HepG2) Cancer Cell Lines

Compound IDMCF-7 IC50 (µM)HepG2 IC50 (µM)
4c 2.57 ± 0.167.26 ± 0.44
4b 31.5 ± 1.9151.7 ± 3.13
5 28.0 ± 1.6926.8 ± 1.62
Compound 4c also demonstrated potent inhibition of VEGFR-2.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of trifluoromethyl-thiazole derivatives.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the DNA content.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol is used to detect and quantify apoptosis induced by a test compound.

Materials:

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential mechanism of action for some trifluoromethyl-thiazole derivatives and a typical experimental workflow for their evaluation.

G General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies start Synthesized Thiazole Derivatives cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 Values cell_viability->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) ic50->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) enzyme_inhibition->pathway_analysis

Caption: Workflow for evaluating anticancer potential.

G Hypothesized c-Met Signaling Inhibition by Thiazole Derivatives cluster_pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Thiazole_Derivative Thiazole Derivative (e.g., Compound 51am) Thiazole_Derivative->cMet Inhibition

Caption: Inhibition of c-Met signaling pathway.

References

Application Notes and Protocols for the Scaled-Up Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. As the demand for this intermediate increases during drug development, a robust and scalable synthesis protocol is essential. This document provides a detailed experimental procedure for the gram-scale synthesis of this compound, based on the Hantzsch thiazole synthesis. The protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis proceeds via a Hantzsch thiazole condensation between ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.[1][2]

Experimental Protocol

Materials and Equipment:

  • Reactants:

    • Ethyl bromopyruvate (corrosive, lachrymator)

    • 2,2,2-Trifluorothioacetamide (irritant)

    • Ethanol (flammable)

    • Ethyl acetate (flammable, irritant)

    • Hexane (flammable, neurotoxin)

    • Magnesium sulfate (anhydrous)

    • Silica gel for column chromatography

  • Equipment:

    • Three-neck round-bottom flask with appropriate ground glass joints

    • Reflux condenser

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Glass chromatography column

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE).

  • Ethyl bromopyruvate is corrosive and a lachrymator; handle with extreme care.

  • Avoid inhalation of flammable and toxic solvents.

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,2,2-trifluorothioacetamide (45.2 g).

  • Solvent Addition: Add ethanol (300 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Slowly add ethyl bromopyruvate (68.2 g) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[3]

  • Aqueous Workup: To the resulting residue, add water (400 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 600 mL).[3]

  • Washing and Drying: Combine the organic extracts and wash with water (400 mL). Dry the organic layer over anhydrous magnesium sulfate.[3]

  • Concentration: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[3]

  • Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as pale yellow needles.[3]

Data Presentation

ParameterValueReference
Reactants
Ethyl bromopyruvate68.2 g[3]
2,2,2-Trifluorothioacetamide45.2 g[3]
Solvent
Ethanol300 mL[3]
Reaction Conditions
TemperatureReflux[3]
Time3 hours[3]
Workup & Purification
Extraction SolventEthyl acetate (2 x 600 mL)[3]
Chromatography EluentEthyl acetate:Hexane (1:5)[3]
Yield
Product Weight22.0 g (This is a 10x scale-up from the reference)[3]
AppearancePale yellow needles[3]

Experimental Workflow

Workflow A Reaction Setup B Dissolution in Ethanol A->B 2,2,2-Trifluorothioacetamide C Addition of Ethyl Bromopyruvate B->C D Reflux (3 hours) C->D E Solvent Removal D->E F Aqueous Workup E->F G Extraction with Ethyl Acetate F->G H Washing and Drying G->H I Concentration H->I J Silica Gel Chromatography I->J Crude Product K Product Isolation J->K L Final Product K->L

Caption: Scaled-up synthesis workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Synthesis of Trifluoromethylated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis of trifluoromethylated thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields in my Hantzsch synthesis of a trifluoromethylated thiazole. What are the common causes?

A1: Low yields are a frequent challenge in the Hantzsch synthesis, and the presence of a strong electron-withdrawing group like trifluoromethyl (CF₃) can exacerbate the issue. Several factors could be contributing to the low yield:

  • Decreased Nucleophilicity of the Thioamide: The electron-withdrawing nature of the CF₃ group can reduce the nucleophilicity of the sulfur atom in the thioamide, slowing down the initial S-alkylation step with the α-haloketone.

  • Instability of Reactants or Intermediates: Trifluoromethylated carbonyl compounds can be unstable and prone to decomposition or side reactions under harsh reaction conditions. The key hydroxythiazoline intermediate may also exhibit altered stability.

  • Side Reactions: The increased electrophilicity of the carbonyl carbon in trifluoromethyl ketones can lead to undesired side reactions.

  • Suboptimal Reaction Conditions: The standard conditions for a Hantzsch synthesis may not be optimal when a trifluoromethyl group is present. Temperature, solvent, and reaction time often need to be carefully optimized.

  • Purification Losses: Trifluoromethylated compounds can have different solubility and volatility profiles compared to their non-fluorinated analogs, which may lead to losses during workup and purification.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause of this?

A2: The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions.

  • Regioselectivity: When using an N-substituted thiourea, two isomeric thiazole products can be formed: the 2-(N-substituted amino)thiazole and the 3-substituted 2-iminothiazoline. The reaction conditions, particularly the acidity, can significantly influence the product ratio.[1] Under neutral conditions, the 2-amino isomer is typically favored. However, under acidic conditions, the formation of the 2-imino isomer can be significant.[1]

  • Side Reactions: As mentioned in Q1, the presence of the highly electrophilic trifluoromethyl ketone can open pathways to various side products.

Q3: How can I improve the yield and selectivity of my Hantzsch synthesis for trifluoromethylated thiazoles?

A3: To improve the outcome of your synthesis, consider the following optimization strategies:

  • Solvent Choice: The choice of solvent can have a significant impact on the reaction rate and yield. While ethanol is commonly used, exploring other solvents like methanol, 1-butanol, or even aqueous mixtures may be beneficial.[2]

  • Temperature Control: Carefully controlling the reaction temperature is crucial. While heating is often required, excessive temperatures can lead to decomposition. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially improving yields.[3]

  • pH Adjustment: For N-substituted thioureas, running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole isomer.[1]

  • Catalyst: While the traditional Hantzsch synthesis is often performed without a catalyst, the use of a mild acid or base catalyst, or a heterogeneous catalyst like silica-supported tungstosilisic acid, has been shown to improve yields and reaction times in some cases.[2][4]

  • Use of Ultrasound: Ultrasonic irradiation has been reported to improve yields and shorten reaction times in Hantzsch syntheses.[2][4]

Q4: Are there any specific challenges related to the purification of trifluoromethylated thiazoles?

A4: Yes, the unique properties of fluorinated compounds can present purification challenges.

  • Polarity: The introduction of a trifluoromethyl group can significantly alter the polarity of the molecule, which may require adjusting the solvent system used for extraction and column chromatography.

  • Volatility: Some smaller trifluoromethylated thiazoles may be volatile, leading to product loss during solvent removal under reduced pressure.

  • NMR Spectroscopy: The strong coupling between fluorine and adjacent protons or carbons can complicate the interpretation of ¹H and ¹³C NMR spectra. ¹⁹F NMR spectroscopy is a valuable tool for characterization.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Low reactivity of the thioamide due to the electron-withdrawing CF₃ group.Increase reaction temperature cautiously. Consider using a more polar solvent to enhance solubility and reaction rates. Microwave irradiation could be beneficial.[3]
Decomposition of starting materials or intermediates.Run the reaction at a lower temperature for a longer period. Ensure the purity of your starting materials.
Formation of Isomeric Products Lack of regiochemical control, especially with N-substituted thioureas.Adjust the pH of the reaction mixture. Neutral or slightly basic conditions generally favor the 2-aminothiazole isomer.[1]
Significant Byproduct Formation Side reactions involving the highly reactive trifluoromethyl ketone.Optimize reaction conditions (temperature, time) to favor the desired reaction pathway. Consider using a milder base if applicable.
Difficulty in Product Isolation Altered solubility or volatility of the trifluoromethylated product.Use ¹⁹F NMR to track the product during workup.[5] For volatile products, use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure). Adjust extraction and chromatography solvents based on the product's polarity.
Complex NMR Spectra C-F and H-F coupling.Acquire ¹⁹F NMR spectra for unambiguous characterization.[5] Consult spectroscopic resources for interpreting spectra of fluorinated compounds.

Experimental Protocols

General Protocol for the Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5-10 mL)

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thiourea in ethanol.

  • Slowly add the 3-bromo-1,1,1-trifluoroacetone to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Representative Yields for the Hantzsch Synthesis of Substituted Thiazoles

α-HaloketoneThioamide/ThioureaProductYield (%)Reference
2-Bromo-4'-fluoroacetophenoneThiosemicarbazones2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles61-80[5]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one79-90[2]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleHigh[6]
Ethyl bromopyruvateThioamidesEthyl 2-substituted-thiazole-4-carboxylatesHigh[7]

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (e.g., 3-Bromo-1,1,1-trifluoroacetone) intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 1. Nucleophilic Attack thioamide Thioamide (e.g., Thiourea) thioamide->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization thiazole Trifluoromethylated Thiazole intermediate2->thiazole 3. Dehydration (-H₂O) Regioselectivity cluster_products Potential Products reactants α-Haloketone + N-Substituted Thiourea intermediate Common Intermediate reactants->intermediate product1 2-(N-Substituted amino)thiazole (Favored in neutral conditions) intermediate->product1 Path A product2 3-Substituted 2-iminothiazoline (Formation enhanced in acidic conditions) intermediate->product2 Path B

References

Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which involves the condensation of ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors. Here are some common causes and their solutions:

  • Poor quality of starting materials: Ensure the ethyl bromopyruvate is fresh and has not decomposed. The 2,2,2-trifluorothioacetamide should be pure and dry.

  • Suboptimal reaction temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products. It is recommended to reflux the reaction mixture in ethanol for a sufficient duration.[1]

  • Incorrect stoichiometry: An excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.[2]

  • Presence of water: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the starting materials and intermediates.

  • Inefficient purification: The product can be lost during workup and purification. Ensure efficient extraction and careful column chromatography.[1]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common issue. Potential side products in this synthesis include:

  • Hydrolysis products: If water is present, ethyl bromopyruvate can hydrolyze to ethyl pyruvate.

  • Self-condensation products: Ethyl bromopyruvate can undergo self-condensation.

  • Alternative cyclization pathways: While less common, alternative cyclization pathways can lead to isomeric impurities.

To minimize side products:

  • Use anhydrous solvents and reagents.

  • Control the reaction temperature carefully.

  • Consider the order of addition of reagents. Adding the ethyl bromopyruvate slowly to the thioamide solution may help to reduce self-condensation.

Q3: The purification of the final product by column chromatography is proving difficult. Are there any tips?

A3: Purification of this compound can be challenging due to its polarity and potential for co-elution with impurities.

  • Choice of eluent: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:5 v/v).[1] You may need to optimize the ratio to achieve good separation.

  • Silica gel quality: Use high-quality silica gel with a suitable mesh size for column chromatography.

  • Alternative purification methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. The product has been described as pale yellow needles, suggesting it is crystalline.[1]

Q4: Can I use a different solvent for the reaction?

A4: Ethanol is a commonly used solvent for this reaction.[1] However, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile could be explored. The choice of solvent can influence the reaction rate and yield. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.

Data on Yield Improvement

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes how different parameters can influence the yield in Hantzsch-type thiazole syntheses. While this data is for related thiazole syntheses, the principles are applicable.

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst No CatalystModerateSilica Supported Tungstosilisic Acid79-90[3]
Solvent EthanolModerateEthanol/Water (50/50 v/v)50-87[3]
Energy Source Conventional Heating (8h)LowerMicrowave Irradiation (30 min)95[4]

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • Ethyl bromopyruvate (6.82 g)

  • 2,2,2-trifluorothioacetamide (4.52 g)

  • Ethanol (30 ml)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

  • Water

Procedure:

  • Combine ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water (40 ml) and extract with ethyl acetate (2 x 60 ml).

  • Wash the combined organic extracts with water (40 ml).

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography using an eluent of ethyl acetate-hexane (1:5).

  • Concentrate the desired fractions to obtain this compound as pale yellow needles.

Protocol 2: Microwave-Assisted Synthesis (General Protocol)

This is a general protocol for a microwave-assisted Hantzsch thiazole synthesis that can be adapted for the target molecule.[4]

Materials:

  • Ethyl bromopyruvate

  • 2,2,2-trifluorothioacetamide

  • Methanol

Procedure:

  • In a microwave-safe vessel, combine ethyl bromopyruvate (1 mmol) and 2,2,2-trifluorothioacetamide (1.2 mmol) in methanol (2 ml).

  • Seal the vessel and heat in a microwave reactor at 90°C for 30 minutes.

  • After cooling, transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ethyl_bromopyruvate Ethyl Bromopyruvate mixing Mix in Ethanol ethyl_bromopyruvate->mixing trifluorothioacetamide 2,2,2-Trifluorothioacetamide trifluorothioacetamide->mixing reflux Reflux for 3h mixing->reflux evaporation1 Evaporate Ethanol reflux->evaporation1 extraction Extract with EtOAc evaporation1->extraction drying Dry over MgSO4 extraction->drying evaporation2 Evaporate EtOAc drying->evaporation2 chromatography Silica Gel Chromatography evaporation2->chromatography final_product Ethyl 2-(trifluoromethyl) thiazole-4-carboxylate chromatography->final_product troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or Impurities check_reagents Check Starting Material Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_conditions Optimize Temperature & Time check_conditions->optimize_conditions adjust_stoichiometry Adjust Reagent Ratios check_conditions->adjust_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions check_conditions->anhydrous_conditions optimize_purification Optimize Chromatography/Recrystallization check_workup->optimize_purification goal Improved Yield & Purity purify_reagents->goal optimize_conditions->goal adjust_stoichiometry->goal anhydrous_conditions->goal optimize_purification->goal

References

Technical Support Center: Purification of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently reported and effective method for the purification of this compound is silica gel column chromatography.[1] An eluent system of ethyl acetate and hexane is typically used to achieve good separation from impurities.[1]

Q2: What are the typical physical properties of pure this compound?

A2: Pure this compound is described as pale yellow needles with a melting point of 49-50°C.[1]

Q3: What are some potential impurities that I should be aware of during purification?

A3: Potential impurities can include unreacted starting materials such as ethyl bromopyruvate and 2,2,2-trifluorothioacetamide, as well as side-products from the cyclization reaction.[1] Depending on the reaction conditions, byproducts from decomposition or over-reaction may also be present.

Q4: Can I use recrystallization to purify this compound?

A4: While column chromatography is more common, recrystallization can be a viable option, especially for removing minor impurities if a suitable solvent system is identified. Hexane or a mixture of hexane and a more polar solvent like ethyl acetate could be a good starting point for solvent screening.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. The compound is highly soluble in the elution solvent, leading to broad fractions. 2. The compound is adsorbing irreversibly to the silica gel. 3. The product is volatile and lost during solvent removal.1. Decrease the polarity of the eluent system. Use a gradient elution, starting with a low polarity solvent and gradually increasing it. 2. Try a different stationary phase like alumina or a deactivated silica gel. 3. Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid excessive heat.
Incomplete Separation of Impurities 1. The chosen eluent system has insufficient resolving power. 2. The column was overloaded with crude product. 3. The column was not packed properly, leading to channeling.1. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. 2. Reduce the amount of crude material loaded onto the column. The general rule is 1-10% of the silica gel weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Decomposes on Silica Gel 1. The compound is sensitive to the acidic nature of silica gel.1. Use deactivated silica gel (e.g., treated with triethylamine). 2. Consider using a different stationary phase such as neutral alumina.
Pure Fractions are Colored 1. The compound itself is colored (pale yellow). 2. A persistent, colored impurity is co-eluting with the product.1. A pale yellow color is characteristic of this compound.[1] 2. If the color is darker than expected, try re-chromatographing with a shallower solvent gradient or consider a final purification step like recrystallization or activated carbon treatment.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is based on a reported successful purification of this compound.[1]

1. Materials and Equipment:

  • Crude this compound
  • Silica gel (60-120 mesh)
  • Solvents: Ethyl acetate (EtOAc), Hexane
  • Chromatography column
  • Thin-layer chromatography (TLC) plates
  • Collection tubes
  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.
  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
  • Elution: Begin elution with a mixture of ethyl acetate and hexane. A common starting ratio is 1:5 (EtOAc:Hexane).[1]
  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization (General Procedure)

1. Materials and Equipment:

  • Crude this compound
  • A selection of solvents for screening (e.g., hexane, heptane, ethanol, isopropanol, ethyl acetate)
  • Erlenmeyer flask
  • Hot plate
  • Ice bath
  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to dissolve the solid. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but not when cold.
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product start Crude Product column_chromatography Silica Gel Column Chromatography start->column_chromatography Primary Method recrystallization Recrystallization start->recrystallization Alternative Method purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Repurify end Pure this compound purity_check->end Purity Confirmed

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Purification cause1 Product Loss During Transfer start->cause1 cause2 Incomplete Elution start->cause2 cause3 Decomposition on Silica start->cause3 solution1 Careful Handling & Rinsing cause1->solution1 solution2 Increase Eluent Polarity cause2->solution2 solution3 Use Deactivated Silica/Alumina cause3->solution3

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(trifluoromethyl)thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction outcomes. The strongly electron-withdrawing nature of the trifluoromethyl group can present unique challenges in classical synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of 2-(trifluoromethyl)thiazoles, focusing on the widely used Hantzsch thiazole synthesis and alternative methods.

FAQ 1: I am observing a low yield in my Hantzsch synthesis of a 2-(trifluoromethyl)thiazole. What are the potential causes and solutions?

Low yields in the Hantzsch synthesis of 2-(trifluoromethyl)thiazoles are a common challenge and can be attributed to several factors:

  • Reduced Nucleophilicity of Trifluoroacetamide: The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the sulfur atom in trifluoroacetamide, slowing down the initial S-alkylation step with the α-haloketone.

  • Side Reactions: The reaction conditions can promote the formation of various byproducts, consuming starting materials and reducing the yield of the desired product.

  • Incomplete Reaction: Due to the lower reactivity, the reaction may not go to completion under standard conditions.

Troubleshooting Strategies:

ProblemPotential CauseRecommended Solution
Low Conversion Insufficient reaction temperature or time.Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance before decomposition occurs.
Low nucleophilicity of trifluoroacetamide.The use of a non-nucleophilic base can help to deprotonate the thioamide, thereby increasing its nucleophilicity. However, this must be done with caution to avoid promoting other side reactions.
Multiple Spots on TLC Formation of byproducts.Optimize reaction conditions (see FAQ 2) and consider alternative purification strategies. Column chromatography with a suitable solvent system is often necessary.
Isomeric products.The formation of isomeric thiazoles can occur.[1] Careful analysis of spectroscopic data (NMR, MS) is required to identify and separate isomers.
FAQ 2: What are the common side reactions in the Hantzsch synthesis of 2-(trifluoromethyl)thiazoles, and how can I minimize them?

The presence of the trifluoromethyl group can influence the reaction pathway, leading to specific side products.

Common Side Reactions and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Oxazole Formation Contamination of trifluoroacetamide with trifluoroacetic acid or water can lead to the formation of the corresponding amide, which can then react to form an oxazole.Ensure the use of pure and dry trifluoroacetamide and anhydrous reaction conditions.
Isomeric Thiazoles Under acidic conditions, the reaction of α-haloketones with N-substituted thioureas can lead to mixtures of 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]Careful control of pH is crucial. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-substituted thiazole.
Di-bromo side products In cases where the α-haloketone is generated in situ via bromination, over-bromination can lead to the formation of di-bromo species. These may not cyclize efficiently.[2][3]Carefully control the stoichiometry of the brominating agent. Purification of the α-haloketone before the cyclization step can also be beneficial.
Polymerization/Dimerization The reactive intermediates can undergo self-condensation, especially at higher temperatures.Use a more dilute solution and maintain a controlled temperature. Adding the α-haloketone slowly to the reaction mixture can also minimize side reactions.

Logical Flow for Troubleshooting Low Yield and Side Reactions:

Troubleshooting_Hantzsch_Synthesis cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield or Multiple Products in Hantzsch Synthesis check_purity Check Purity of Starting Materials (Trifluoroacetamide, α-haloketone) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts impure_thioamide Impure Trifluoroacetamide? check_purity->impure_thioamide impure_ketone Impure α-haloketone? check_purity->impure_ketone optimize_temp_time Optimize Temperature and Time check_conditions->optimize_temp_time optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_base Consider adding a non-nucleophilic base check_conditions->optimize_base isomeric_product Isomeric Thiazole? analyze_byproducts->isomeric_product other_byproducts Other Byproducts? analyze_byproducts->other_byproducts purify_thioamide Purify or use fresh thioamide. Consider oxazole formation. impure_thioamide->purify_thioamide Yes purify_ketone Purify α-haloketone. Check for di-bromo species. impure_ketone->purify_ketone Yes end Improved Yield and Purity purify_thioamide->end purify_ketone->end monitor_reaction Find optimal conditions before decomposition. optimize_temp_time->monitor_reaction Monitor by TLC/LC-MS monitor_reaction->end adjust_ph Adjust pH to neutral/slightly basic. isomeric_product->adjust_ph Yes purification Optimize purification (e.g., column chromatography). other_byproducts->purification Yes adjust_ph->end purification->end

Caption: Troubleshooting workflow for the Hantzsch synthesis of 2-(trifluoromethyl)thiazoles.

FAQ 3: Are there alternative methods to the Hantzsch synthesis for preparing 2-(trifluoromethyl)thiazoles that might offer better yields or fewer side products?

Yes, a recently developed method involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones. This method has been reported to produce fully substituted 2-trifluoromethylthiazoles in high yields (up to 94%) under mild, open-flask conditions.[4]

Comparison of Hantzsch Synthesis and TFA-Mediated Cyclization:

FeatureHantzsch Thiazole SynthesisTFA-Mediated Cyclization
Starting Materials α-haloketone, trifluoroacetamideα-mercapto ketone, trifluoromethyl N-acylhydrazone
Catalyst/Reagent Often requires base or acid catalysisTrifluoroacetic acid (TFA)
Reported Yields Variable, can be low for trifluoromethyl derivativesHigh (up to 94%)[4]
Side Reactions Oxazole formation, isomeric products, polymerizationFewer side reactions reported[4]
Reaction Conditions Often requires heatingMild, open-flask conditions[4]

Experimental Workflow for TFA-Mediated Synthesis:

TFA_Mediated_Synthesis_Workflow start Start reactants Combine α-mercapto ketone and trifluoromethyl N-acylhydrazone in a suitable solvent start->reactants add_tfa Add Trifluoroacetic Acid (TFA) reactants->add_tfa reaction Stir at room temperature (or mild heating if necessary) add_tfa->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purification Purification (e.g., column chromatography) workup->purification product 2-(Trifluoromethyl)thiazole purification->product

Caption: General experimental workflow for the TFA-mediated synthesis of 2-(trifluoromethyl)thiazoles.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-(Trifluoromethyl)-4-arylthiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trifluoroacetamide (1.2 eq.) in a suitable anhydrous solvent (e.g., ethanol, THF).

  • Addition of Base (Optional): If a base is used, add a non-nucleophilic base such as potassium carbonate (1.5 eq.) to the solution and stir for 15 minutes.

  • Addition of α-haloketone: Add the desired α-haloacetophenone (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for TFA-Mediated Synthesis of 2-(Trifluoromethyl)thiazoles

Adapted from the literature, this method offers a high-yield alternative.[4]

  • Reaction Setup: To a solution of the α-mercapto ketone (1.0 eq.) and trifluoromethyl N-acylhydrazone (1.2 eq.) in a suitable solvent (e.g., dichloromethane) in an open flask, add trifluoroacetic acid (TFA) (2.0 eq.) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)thiazole.

By understanding the potential side reactions and having alternative synthetic strategies, researchers can more effectively troubleshoot and optimize the synthesis of these valuable fluorinated heterocycles.

References

Optimization of reaction conditions for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and well-established method is the Hantzsch thiazole synthesis. This involves the condensation reaction between ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. A common solvent for this reaction is ethanol.

Q3: What is a standard reaction time and temperature for this synthesis?

A3: A typical procedure involves refluxing the reaction mixture in ethanol for approximately 3 hours. However, reaction conditions can be optimized for better yield and purity.

Q4: Are there any known side reactions or common impurities?

A4: Yes, potential side reactions include the formation of byproducts from the self-condensation of ethyl bromopyruvate or the degradation of 2,2,2-trifluorothioacetamide under harsh conditions. Impurities may also arise from incomplete reactions or residual starting materials.

Q5: What are the recommended purification methods for the final product?

A5: The crude product is typically purified by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive or degraded starting materials. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry of reactants. 4. Presence of excess water in the reaction.1. Use freshly distilled ethyl bromopyruvate and high-purity 2,2,2-trifluorothioacetamide. 2. Increase reflux time or ensure the reaction temperature is maintained at the boiling point of the solvent. 3. Use a slight excess of the thioamide to ensure complete conversion of the ethyl bromopyruvate. 4. Use anhydrous ethanol and protect the reaction from atmospheric moisture.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. 3. Presence of impurities in the starting materials.1. Reduce the reaction temperature and monitor the reaction progress closely using TLC. 2. Optimize the reaction time; quenching the reaction once the starting material is consumed. 3. Purify starting materials before use.
Difficult Purification (Product co-elutes with impurities) 1. Impurities have similar polarity to the product. 2. Overloading of the silica gel column.1. Try a different solvent system for chromatography with varying polarity. Gradient elution may be effective. 2. Use a larger column or reduce the amount of crude product loaded. 3. Consider recrystallization as an alternative or additional purification step.
Inconsistent Results 1. Variability in the quality of reagents. 2. Fluctuations in reaction conditions.1. Source high-purity, consistent reagents from a reliable supplier. 2. Maintain strict control over reaction parameters such as temperature, stirring speed, and reaction time.

Optimization of Reaction Conditions

While specific optimization data for this compound is not extensively published, the following table provides a summary of conditions based on the synthesis of analogous trifluoromethyl-substituted thiazoles. These parameters can serve as a starting point for optimization studies.

Parameter Condition 1 (Standard) Condition 2 (Alternative Solvent) Condition 3 (Lower Temperature) Yield (%)
Solvent EthanolAcetonitrileEthanolVaries
Temperature Reflux (~78°C)Reflux (~82°C)50°CVaries
Time 3 hours4 hours6 hoursVaries
Catalyst NoneNoneNoneVaries

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established Hantzsch thiazole syntheses.

Materials:

  • Ethyl bromopyruvate

  • 2,2,2-Trifluorothioacetamide

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (anhydrous)

  • Silica Gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.1 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a solid.

Visualizations

Reaction_Pathway Reactant1 Ethyl bromopyruvate Intermediate Thiazoline Intermediate Reactant1->Intermediate + Reactant2 2,2,2-Trifluorothioacetamide Reactant2->Intermediate Product This compound Intermediate->Product - H2O

Caption: Reaction pathway for the Hantzsch synthesis of the target compound.

Experimental_Workflow Start Combine Reactants in Ethanol Reflux Reflux for 3 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent (Rotary Evaporator) Cool->Evaporate Extract Aqueous Workup & Extraction with Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate Crude Product Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield? Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Yes Impurity_Issue Impurity Issues? Start->Impurity_Issue No Check_Conditions Verify Reaction Time & Temperature Check_Reagents->Check_Conditions Check_Conditions->Impurity_Issue Purification_Method Optimize Chromatography Conditions Impurity_Issue->Purification_Method Yes Decomposition Product Decomposition? Impurity_Issue->Decomposition No Recrystallize Consider Recrystallization Purification_Method->Recrystallize Recrystallize->Decomposition Harsh_Conditions Reduce Temperature / Time Decomposition->Harsh_Conditions Yes Success Successful Synthesis Decomposition->Success No Harsh_Conditions->Success

Caption: A decision tree to troubleshoot common synthesis problems.

Overcoming regioselectivity issues in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Hantzsch thiazole synthesis, with a particular focus on regioselectivity.

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Symptoms:

  • Low or no isolation of the desired thiazole product.

  • Presence of unreacted starting materials (α-haloketone and thiourea/thioamide).

  • Formation of multiple unidentifiable side products.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Temperature The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[1] Increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
Inappropriate Solvent The choice of solvent can significantly impact reaction rate and yield. Ethanol is a common solvent, but other protic or aprotic polar solvents may be more effective for specific substrates. Consider screening solvents such as methanol, isopropanol, or DMF.
Decomposition of Starting Materials α-Haloketones and thioureas can be unstable under certain conditions. Ensure the purity of your starting materials. If necessary, purify them before use. Store sensitive reagents under appropriate conditions (e.g., refrigeration, inert atmosphere).
Incorrect Stoichiometry While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the thiourea or thioamide can sometimes drive the reaction to completion.[1]
Issue 2: Formation of Regioisomers with Unsymmetrical Thioureas

Symptoms:

  • Isolation of a mixture of two or more thiazole isomers.

  • Complex ¹H NMR and ¹³C NMR spectra indicating the presence of multiple, closely related compounds.

Possible Causes and Solutions:

CauseRecommended Action
Lack of Regiocontrol in the Initial S-Alkylation The sulfur of the unsymmetrical thiourea can be alkylated at two different positions, leading to two regioisomeric products. The regioselectivity is influenced by steric and electronic factors of the substituents on the thiourea and the α-haloketone.
Reaction Conditions Favoring Mixture Formation Neutral or basic conditions often lead to mixtures of regioisomers.
Action 1: Modify Reaction pH Running the reaction under acidic conditions can favor the formation of a single regioisomer.[2] For instance, using a mixture of 10M HCl and ethanol can significantly alter the product ratio.[2]
Action 2: Alter the Solvent The polarity and proticity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, isopropanol).
Action 3: Introduce a Catalyst Certain catalysts can direct the reaction towards a specific regioisomer. For example, silica-supported tungstosilisic acid has been used to achieve high regioselectivity in a one-pot, three-component Hantzsch synthesis.[3][4]
Action 4: Employ Microwave Irradiation Microwave-assisted synthesis can sometimes enhance regioselectivity and significantly reduce reaction times.[5]
Action 5: Solid-Phase Synthesis Attaching the thiourea to a solid support can control the regioselectivity of the subsequent cyclization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction. It begins with the nucleophilic attack of the sulfur atom from a thioamide or thiourea on the α-carbon of an α-haloketone in an SN2 reaction.[1][7] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[1]

Q2: How can I reliably distinguish between the different regioisomers formed in my reaction?

A2: Spectroscopic techniques are crucial for isomer differentiation.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the thiazole ring and the substituents can be distinct for each isomer. For example, the chemical shift of the C5-H proton can be a key indicator.[2]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the thiazole ring, particularly C2, C4, and C5, will differ between regioisomers.

  • NOESY/ROESY (2D NMR): These experiments can reveal through-space correlations between protons, which can help to definitively establish the regiochemistry.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides unambiguous structural determination.

Q3: Are there alternative, more regioselective methods for synthesizing substituted thiazoles?

A3: Yes, several alternative methods have been developed to address the regioselectivity challenges of the classical Hantzsch synthesis.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or an isothiocyanate to produce 5-aminothiazoles.

  • Van Leusen Synthesis: This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.

  • Domino Reactions: Multi-component, one-pot domino reactions can offer high regioselectivity and efficiency. For example, a domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation has been reported to produce 2-aminothiazoles in high yields.[8]

Q4: Can computational methods predict the regioselectivity of a Hantzsch thiazole synthesis?

A4: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations, analysis of local reactivity indices, and molecular electrostatic potential (MEP) mapping can help to rationalize and predict the regiochemical outcome of the reaction by evaluating the relative stabilities of intermediates and transition states for the different possible reaction pathways.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity

Entryα-HaloketoneThioureaSolventAdditive/CatalystTemperature (°C)Product Ratio (Isomer A:Isomer B)Yield (%)Reference
12-BromoacetophenoneN-MethylthioureaEthanolNoneRefluxMixture65[2]
22-BromoacetophenoneN-Methylthiourea10M HCl/Ethanol (1:2)-8027:7373[2]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)SiW/SiO₂65>95:585[3][4]
43-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)SiW/SiO₂RT (Ultrasonic)>95:590[3][4]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis under Acidic Conditions

  • To a solution of the α-haloketone (1.0 mmol) in ethanol (5 mL), add the N-substituted thiourea (1.1 mmol).

  • Add 10M aqueous HCl (2.5 mL).

  • Heat the reaction mixture at 80°C for 20-60 minutes, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot, Three-Component Synthesis using a Heterogeneous Catalyst

  • In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), thiourea (1.0 mmol), and a substituted benzaldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add silica-supported tungstosilisic acid (SiW/SiO₂) (0.1 g) as the catalyst.

  • Heat the mixture at 65°C with stirring, or place it in an ultrasonic bath at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, filter off the catalyst. The catalyst can be washed, dried, and reused.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

Visualizations

Hantzsch_Regioselectivity cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alpha-Haloketone alpha-Haloketone Intermediate_A S-Alkylation (Path A) alpha-Haloketone->Intermediate_A Reaction Intermediate_B S-Alkylation (Path B) alpha-Haloketone->Intermediate_B Reaction Unsymmetrical_Thiourea Unsymmetrical Thiourea Unsymmetrical_Thiourea->Intermediate_A Unsymmetrical_Thiourea->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Potential pathways leading to two regioisomers in Hantzsch synthesis.

Troubleshooting_Workflow start Start: Regioselectivity Issue check_conditions Analyze Current Reaction Conditions start->check_conditions modify_ph Modify pH (e.g., Acidic Conditions) check_conditions->modify_ph Option 1 change_solvent Change Solvent (Polarity/Proticity) check_conditions->change_solvent Option 2 add_catalyst Introduce a Regioselective Catalyst check_conditions->add_catalyst Option 3 use_microwave Employ Microwave Irradiation check_conditions->use_microwave Option 4 analyze_results Analyze Product Mixture (NMR, LC-MS) modify_ph->analyze_results change_solvent->analyze_results add_catalyst->analyze_results use_microwave->analyze_results success Desired Regioisomer Obtained analyze_results->success Successful failure Re-evaluate Strategy/ Consider Alternative Synthesis analyze_results->failure Unsuccessful

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Stability Studies of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under common laboratory conditions?

A1: While specific degradation pathways for this exact molecule require experimental validation, based on the chemistry of thiazole esters and trifluoromethylated compounds, the primary anticipated degradation pathways include:

  • Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(trifluoromethyl)thiazole-4-carboxylic acid and ethanol. Basic conditions are expected to accelerate this process significantly.

  • Oxidative Degradation: The thiazole ring may be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. The electron-withdrawing nature of the trifluoromethyl group generally enhances the stability of the heterocyclic ring.[1][2]

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. Trifluoromethyl-containing heterocycles can exhibit good photostability, but this should be experimentally verified.[1]

  • Thermal Degradation: At elevated temperatures, decomposition may occur, though trifluoromethylated compounds often exhibit high thermal stability.[2]

Q2: I am observing a loss of purity in my sample of this compound over time. What are the likely causes and how can I prevent it?

A2: Loss of purity during storage is likely due to hydrolysis from exposure to moisture or degradation from light exposure. To mitigate this:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. A desiccator can help to minimize exposure to moisture.

  • Solvent Purity: If the compound is in solution, ensure the use of high-purity, dry solvents. Some solvents can contain acidic or basic impurities that may catalyze degradation.

Q3: My HPLC analysis shows a new peak eluting earlier than the parent compound after leaving the sample in an aqueous mobile phase. What could this new peak be?

A3: An earlier eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. This is very likely the hydrolysis product, 2-(trifluoromethyl)thiazole-4-carboxylic acid, which is more polar than the parent ethyl ester. To confirm, you can intentionally hydrolyze a small sample and compare the retention times.

Q4: What are the recommended stress conditions for performing a forced degradation study on this compound?

A4: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule.[3] Recommended starting conditions are outlined in the table below. The goal is to achieve 5-20% degradation to identify relevant degradation products.[3]

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 N HCl80°C24 hours
Basic Hydrolysis 0.1 N NaOH80°C24 hours
Neutral Hydrolysis Water80°C24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal (Solid) Oven105°C48 hours
Thermal (Solution) In Mobile Phase80°C48 hours
Photolytic (Solid) Photostability ChamberAmbientAs per ICH Q1B
Photolytic (Solution) Photostability ChamberAmbientAs per ICH Q1B

This data is based on general guidelines for forced degradation studies.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies

  • Symptom: High variability in the percentage of degradation under identical stress conditions.

  • Possible Causes:

    • Inconsistent temperature control in ovens or water baths.

    • Variations in the concentration of stress reagents (acid, base, oxidant).

    • Inconsistent light exposure in photostability studies.

    • Contamination of glassware.

  • Solutions:

    • Calibrate and monitor temperature-controlled equipment regularly.

    • Prepare fresh stress reagents for each experiment and verify their concentrations.

    • Ensure uniform light exposure for all samples in the photostability chamber.

    • Use scrupulously clean glassware for all preparations.

Issue 2: Mass Imbalance in HPLC Analysis

  • Symptom: The sum of the peak areas of the parent compound and all degradation products is significantly less than 100% of the initial parent peak area.

  • Possible Causes:

    • Some degradation products may not be UV-active at the chosen wavelength.

    • Degradation products may be volatile and lost during the experiment.

    • Degradation products may be irreversibly adsorbed onto the HPLC column.

    • The formation of insoluble degradants that are not being injected.

  • Solutions:

    • Use a Photo Diode Array (PDA) detector to analyze the chromatograms at multiple wavelengths.

    • Consider using a mass spectrometer (LC-MS) to detect non-UV-active or unexpected products.

    • Inspect the sample for any precipitation before injection.

    • Modify the mobile phase or column chemistry to improve the elution of all components.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Develop a gradient elution method using a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer) to ensure good peak shape and resolution between the parent compound and its degradants.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl, 80°C) Stock->Acid Base Basic (0.1N NaOH, 80°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (105°C, Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize HPLC HPLC-UV/PDA Analysis Thermal->HPLC Prepare Solution Photo->HPLC Prepare Solution Neutralize->HPLC Data Data Interpretation (Purity, Mass Balance) HPLC->Data Logical_Troubleshooting_Flow Start Inconsistent Stability Results? CheckTemp Calibrate Temperature Equipment? Start->CheckTemp CheckReagents Use Fresh/Verified Reagents? CheckTemp->CheckReagents No Resolved Problem Resolved CheckTemp->Resolved Yes CheckLight Uniform Light Exposure? CheckReagents->CheckLight No CheckReagents->Resolved Yes CheckLight->Resolved Yes Unresolved Further Investigation Needed CheckLight->Unresolved No

References

Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide in a suitable solvent, typically ethanol. The reaction is usually followed by purification using silica gel chromatography.

Q2: What are the most common impurities I might encounter in my synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.

  • Side-Products from Starting Materials: Byproducts from the self-reaction or degradation of ethyl bromopyruvate.

  • Product-Related Impurities: Hydrolysis of the final product.

A summary of potential impurities is provided in the table below.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Use high-purity ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. Impurities in the starting materials can lead to side reactions.

  • Reaction Conditions: Carefully control the reaction temperature and time. Over-refluxing or prolonged reaction times can lead to the formation of degradation products.

  • Stoichiometry: Use the correct molar ratios of the reactants to ensure complete conversion and minimize unreacted starting materials.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the ester product.

Q4: What is the best way to purify the final product?

A4: Silica gel column chromatography is a highly effective method for purifying this compound from the common impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of the Desired Product Incomplete reaction.- Ensure the reaction has gone to completion using TLC monitoring. - Check the purity of the starting materials. - Optimize the reaction temperature and time.
Side reactions consuming starting materials.- Use high-purity starting materials. - Control the reaction temperature to minimize side reactions like self-condensation of ethyl bromopyruvate.
Presence of a Low Rf Spot on TLC (Acidic) Hydrolysis of the ethyl ester to the carboxylic acid.- Ensure all glassware is dry and use anhydrous solvents. - During workup, avoid prolonged contact with aqueous acidic or basic conditions. - If present, the carboxylic acid can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the extraction, though this may also risk hydrolysis of the desired product. Column chromatography is the preferred method of separation.
Presence of a High Rf Spot on TLC Unreacted ethyl bromopyruvate.- Ensure the correct stoichiometry of reactants. - Increase the reaction time if the reaction is incomplete. - This impurity can be effectively removed by silica gel chromatography.
Multiple Unidentified Spots on TLC Self-condensation or disproportionation of ethyl bromopyruvate.- Use freshly distilled or high-purity ethyl bromopyruvate. - Control the reaction temperature carefully. - These byproducts can typically be separated by silica gel chromatography.
Decomposition of 2,2,2-trifluorothioacetamide.- Use fresh 2,2,2-trifluorothioacetamide. - Store the thioamide under appropriate conditions (cool, dry, and dark).

Data on Common Impurities

The following table summarizes the common impurities that may be encountered.

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Ethyl BromopyruvateBrCH₂COCOOCH₂CH₃C₅H₇BrO₃195.01Unreacted starting material
2,2,2-TrifluorothioacetamideCF₃CSNH₂C₂H₂F₃NS129.10Unreacted starting material
2-(Trifluoromethyl)thiazole-4-carboxylic acidC₅H₂F₃NO₂S197.14Hydrolysis of the final product
Diethyl 2,5-dioxo-1,4-dioxane-3,6-dicarboxylateC₁₀H₁₂O₈260.19Self-condensation of ethyl bromopyruvate
Ethyl PyruvateCH₃COCOOCH₂CH₃C₅H₈O₃116.12Disproportionation of ethyl bromopyruvate
Ethyl DibromopyruvateBr₂CHCOCOOCH₂CH₃C₅H₆Br₂O₃273.91Disproportionation of ethyl bromopyruvate

Experimental Protocols

General Synthesis of this compound
  • To a solution of 2,2,2-trifluorothioacetamide (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Identification of Impurities
  • Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to monitor the reaction. The product will have a specific Rf value. Unreacted starting materials and byproducts will appear as separate spots. The carboxylic acid impurity will typically have a lower Rf and may streak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Analyze the proton signals. The desired product will have characteristic signals for the ethyl group (a quartet and a triplet) and a singlet for the thiazole proton. Unreacted ethyl bromopyruvate will show a characteristic singlet for the CH₂Br protons. The carboxylic acid impurity will show the absence of the ethyl group signals and potentially a broad singlet for the carboxylic acid proton.

    • ¹⁹F NMR: This is a powerful tool for identifying fluorine-containing compounds. The desired product and any trifluoromethyl-containing impurities will show distinct signals.

  • Mass Spectrometry (MS): Use MS to confirm the molecular weight of the desired product and to identify the mass of any impurities present in the sample.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup Reaction Complete incomplete_reaction Incomplete Reaction (Starting materials remain) reaction_monitoring->incomplete_reaction Incomplete purification Silica Gel Chromatography workup->purification Proceed low_rf_spot Low Rf Spot Observed (Potential Hydrolysis) workup->low_rf_spot Issue Detected final_product Pure Product purification->final_product Pure Fractions multiple_spots Multiple Unidentified Spots (Potential Side-Products) purification->multiple_spots Impure Fractions end End final_product->end check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents anhydrous_conditions Ensure Anhydrous Conditions low_rf_spot->anhydrous_conditions optimize_chromatography Optimize Chromatography (Solvent System, Gradient) multiple_spots->optimize_chromatography optimize_conditions Optimize Reaction Time & Temperature check_reagents->optimize_conditions optimize_conditions->start mild_workup Use Mild Workup Conditions anhydrous_conditions->mild_workup mild_workup->workup characterize_impurities Characterize Impurities (NMR, MS) optimize_chromatography->characterize_impurities characterize_impurities->purification

Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide. The process is known for its high yields and straightforward procedure.[1][2]

Q2: Are there any alternative synthetic routes available?

A2: Yes, several alternative methods for the synthesis of 2-(trifluoromethyl)thiazoles have been developed. One notable alternative involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can produce fully substituted 2-trifluoromethylthiazoles in high yields.

Q3: What are the key starting materials for the Hantzsch synthesis, and are there any stability concerns?

A3: The key starting materials are ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. Ethyl bromopyruvate can be unstable and should be handled with care, as it can degrade and release hydrogen bromide, which can affect the reaction. 2,2,2-Trifluoroacetamide, the precursor to the thioamide, is generally stable under normal storage conditions.[3] However, the purity of 2,2,2-trifluorothioacetamide is crucial for a successful reaction.

Q4: How is 2,2,2-trifluorothioacetamide typically prepared?

A4: 2,2,2-Trifluorothioacetamide is commonly synthesized from 2,2,2-trifluoroacetamide by thionation, often using Lawesson's reagent.[4] Care must be taken during this step to minimize the formation of byproducts.

Q5: What are the typical yields for the Hantzsch synthesis of this compound?

A5: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, with optimized conditions, yields are generally good. For instance, a one-pot, multi-component Hantzsch synthesis has been reported to produce thiazole derivatives in yields ranging from 79% to 90%.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Hantzsch Synthesis
Potential Cause Troubleshooting Step
Degraded Ethyl Bromopyruvate: This reagent can decompose over time, especially if not stored properly.Use freshly prepared or purified ethyl bromopyruvate. Store it in a cool, dark place and consider running a quality check (e.g., NMR) before use.
Impure 2,2,2-trifluorothioacetamide: The presence of unreacted 2,2,2-trifluoroacetamide or byproducts from the thionation reaction can inhibit the thiazole formation.Ensure the 2,2,2-trifluorothioacetamide is of high purity. It can be purified by recrystallization or chromatography if necessary.
Incorrect Reaction Temperature: The reaction may require specific temperature control for optimal performance.Monitor the reaction temperature closely. If refluxing, ensure a steady and appropriate temperature is maintained.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.Ethanol is a commonly used solvent. Ensure it is of an appropriate grade and dry if necessary. A mixture of ethanol and water has also been shown to be effective.[1]
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.Carefully measure the molar equivalents of ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. A slight excess of the thioamide is sometimes used.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If starting materials persist, consider extending the reaction time or adjusting the temperature.
Formation of Side Products: Side reactions can lead to impurities that are difficult to separate from the desired product.The Hantzsch synthesis can sometimes yield isomeric byproducts. Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can form mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] Careful control of pH can help minimize this.
Oily Product Instead of Solid: The product may not crystallize easily if impurities are present.Try different recrystallization solvents or solvent mixtures. Common solvents for similar compounds include ethanol, hexane, or mixtures of ethyl acetate and hexane. Column chromatography is also an effective purification method.[6]
Co-elution during Column Chromatography: Impurities may have similar polarity to the product, making separation difficult.Optimize the chromatography conditions by trying different solvent systems (e.g., varying the ratio of ethyl acetate and hexane) or using a different stationary phase.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound[6]

Materials:

  • Ethyl bromopyruvate

  • 2,2,2-Trifluorothioacetamide

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask, combine ethyl bromopyruvate and 2,2,2-trifluorothioacetamide in ethanol.

  • Reflux the mixture for 3 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic extracts with water and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using an ethyl acetate-hexane mixture as the eluent.

Protocol 2: Synthesis of 2,2,2-Trifluoroacetamide (Precursor to Thioamide)

Materials:

  • Methyl trifluoroacetate

  • Propargylamine

Procedure:

  • Cool methyl trifluoroacetate to 0°C.

  • Add propargylamine dropwise over 1 hour while maintaining the temperature at 0°C.

  • Stir the mixture for an additional hour at 0°C.

  • Purify the product by distillation.

Quantitative Data Summary

Synthetic RouteKey ReagentsSolventTemperatureReaction TimeYieldReference
Hantzsch Synthesis Ethyl bromopyruvate, 2,2,2-TrifluorothioacetamideEthanolReflux3 hoursNot specified in detail, but generally high[6]
One-Pot Hantzsch Synthesis 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanol/Water65°C or RT (ultrasonic)Varies79-90%[1]
TFA-Mediated Cyclization α-Mercapto ketones, Trifluoromethyl N-acylhydrazonesNot specifiedMild conditionsNot specifiedUp to 94%

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification R1 Ethyl Bromopyruvate Condensation Condensation in Ethanol R1->Condensation R2 2,2,2-Trifluorothioacetamide R2->Condensation Evaporation Solvent Evaporation Condensation->Evaporation Reflux 3h Extraction Aqueous Workup & Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Hantzsch Synthesis of the target molecule.

Troubleshooting_Logic Start Low/No Product Yield Check_EBP Check Ethyl Bromopyruvate Quality Start->Check_EBP Check_TFTA Check Thioacetamide Purity Start->Check_TFTA Check_Conditions Verify Reaction Conditions Start->Check_Conditions Degraded Degraded? Check_EBP->Degraded Impure Impure? Check_TFTA->Impure Incorrect_Temp Incorrect Temp? Check_Conditions->Incorrect_Temp Degraded->Check_TFTA No Use_Fresh Use Fresh/Purified EBP Degraded->Use_Fresh Yes Impure->Check_Conditions No Purify_TFTA Purify Thioacetamide Impure->Purify_TFTA Yes Adjust_Temp Adjust Temperature Incorrect_Temp->Adjust_Temp Yes

Caption: Troubleshooting decision tree for low yield in Hantzsch synthesis.

Safety Information

  • Ethyl bromopyruvate: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,2,2-Trifluoroacetamide and 2,2,2-Trifluorothioacetamide: These compounds can be irritating to the skin, eyes, and respiratory system.[3] Handle them in a fume hood and wear appropriate PPE.

  • Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of all chemical waste in accordance with institutional and local regulations.[7][8][9][10][11]

References

Troubleshooting guide for the synthesis of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues encountered during the synthesis of fluorinated heterocycles.

Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

Answer:

Low or no conversion is a frequent issue that can often be traced back to the reagents, reaction conditions, or the substrate's inherent reactivity. A systematic check of these factors is the most effective troubleshooting approach.[1]

  • Potential Cause 1: Inactive Fluorinating Reagent.

    • Explanation: Many fluorinating reagents, both nucleophilic (e.g., anhydrous fluoride salts like CsF) and electrophilic (e.g., AgF₂), are highly sensitive to moisture and can decompose if not stored and handled under strictly anhydrous conditions.[2]

    • Solution:

      • Always use freshly opened or properly stored fluorinating agents.

      • Employ rigorous inert atmosphere techniques (e.g., nitrogen or argon blanket) and use anhydrous solvents.[1]

      • For nucleophilic fluorination, consider using less hygroscopic reagent formulations, such as Bu₄NF·(t-BuOH)₄, as an alternative to fully anhydrous Bu₄NF.[2]

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Fluorination reactions can be highly sensitive to temperature. The reaction may require higher temperatures to overcome the activation energy, but excessive heat can lead to the decomposition of the starting material, reagent, or product.[2]

    • Solution:

      • Perform small-scale trial reactions to screen a range of temperatures and determine the optimal conditions.[1]

      • Monitor the reaction progress closely using TLC or GC-MS to identify product formation versus decomposition.[1]

  • Potential Cause 3: Incompatible Solvent.

    • Explanation: The choice of solvent is critical. Some electrophilic reagents, like Selectfluor, can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[2] Nucleophilic solvents can also compete with the fluoride anion or displace the newly introduced fluorine atom from the product.[2]

    • Solution:

      • Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used polar aprotic solvent for many fluorination reactions.[2]

      • Always verify the compatibility of your chosen fluorinating agent with the solvent by consulting safety data sheets and literature precedents.[2]

  • Potential Cause 4: Poor Substrate Reactivity.

    • Explanation: The electronic properties of the heterocycle play a major role. For instance, nucleophilic aromatic substitution (SₙAr) on electron-deficient heterocycles can be difficult because the intermediate formed after fluoride attack may readily revert to the starting material.[3] Conversely, highly electron-rich heterocycles like pyrroles can be too sensitive for harsh electrophilic fluorination, leading to polymerization or oxidation.[3]

    • Solution:

      • For challenging nucleophilic fluorinations, use highly active, anhydrous fluoride sources.[3]

      • For sensitive electron-rich substrates, employ milder and more neutral fluorination methods and reagents.[3]

Question 2: My reaction is yielding multiple products with poor regioselectivity. How can I improve this?

Answer:

Achieving high regioselectivity is a significant challenge in the fluorination of heterocyclic systems.[3] The outcome is influenced by the inherent electronic properties of the ring, the directing effects of existing substituents, and the choice of fluorinating agent.

  • Potential Cause 1: Competing Reactive Sites.

    • Explanation: Heterocycles often have multiple C-H bonds with similar reactivity, leading to mixtures of constitutional isomers. This is a common problem in the electrophilic fluorination of electron-rich aromatic compounds.[4]

    • Solution:

      • Utilize Directing Groups: Leverage the electronic influence of existing functional groups to direct the fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent carbon.[2]

      • Employ C-H Activation Strategies: Modern methods involving transition-metal catalysis can offer superior control over regioselectivity. The choice of catalyst and directing group is crucial for success.[2]

  • Potential Cause 2: Incorrect Choice of Fluorinating Reagent.

    • Explanation: Different fluorinating reagents exhibit different selectivities based on their mechanism of action (e.g., electrophilic, nucleophilic, radical).

    • Solution:

      • Screen a variety of fluorinating agents. If an electrophilic approach (e.g., with Selectfluor) gives poor selectivity, a nucleophilic or radical-based method may provide a different and more desirable outcome.

      • Consult the literature for precedents with similar heterocyclic scaffolds to guide your choice of reagent.

Question 3: I'm observing significant side reactions and/or product decomposition. What's going wrong?

Answer:

Side reactions and product instability are common, especially with sensitive heterocyclic cores or under harsh reaction conditions.

  • Potential Cause 1: Substrate Instability.

    • Explanation: Certain heterocycles are inherently unstable under acidic or basic conditions or in the presence of strong electrophiles. Pyrroles, for example, are known to undergo oxidation and polymerization.[3] Indoles can form dimeric byproducts under certain fluorination conditions.[2]

    • Solution:

      • Employ milder, neutral reaction conditions whenever possible.[3]

      • For indole fluorination, the use of a mild base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric side products.[2]

  • Potential Cause 2: In-situ Generation of Hydrofluoric Acid (HF).

    • Explanation: Many fluorine-containing reagents can react with trace amounts of water or protic solvents to generate HF.[5][6] HF is highly corrosive, can degrade sensitive functional groups, and may catalyze unwanted side reactions. It is also extremely hazardous.

    • Solution:

      • Ensure the reaction is run under strictly anhydrous conditions.[5]

      • Consider adding HF scavengers to the reaction mixture.[7]

      • Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) when there is any risk of HF generation.[6][8] Do not use glass reaction vessels if significant HF formation is anticipated.[8]

  • Potential Cause 3: Undesired Radical Pathways (Trifluoromethylation).

    • Explanation: In radical trifluoromethylation reactions using reagents like CF₃SO₂Na (Langlois' reagent), the CF₃ radical can undergo undesired pathways, such as hydrogen atom abstraction to form trifluoromethane (CF₃H).[9]

    • Solution:

      • Carefully control the rate of addition of the radical initiator (e.g., tert-butyl hydroperoxide). Slow addition is often necessary to maintain a low concentration of the radical and favor the desired reaction pathway.[10]

      • Optimize solvent choice, as it can influence the regioselectivity and efficiency of radical reactions.[11]

Question 4: I'm struggling to purify my final fluorinated product. What are the best strategies?

Answer:

The introduction of fluorine can significantly alter a molecule's physical properties, which can complicate purification.

  • Potential Cause 1: Similar Polarity of Product and Starting Material.

    • Explanation: In some cases, the fluorinated product has a very similar polarity to the starting material, making separation by standard column chromatography difficult.[12]

    • Solution:

      • Exploit Changes in Basicity: Fluorination of nitrogen-containing heterocycles like pyridine reduces their basicity. This change can be sufficient to allow for effective separation on silica gel, even if the polarities are similar.[12]

      • Use High-Performance Chromatography: Techniques like HPLC or SFC may be necessary for challenging separations.

      • Consider Fluorous Chemistry: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a powerful purification tool. This technique relies on the principle that fluorine-rich compounds preferentially dissolve in fluorine-rich solvents.[13]

  • Potential Cause 2: Persistent Impurities.

    • Explanation: Side products from the reaction may co-elute with the desired product.

    • Solution:

      • Re-optimize the reaction conditions to minimize the formation of the problematic impurity.

      • Attempt recrystallization of the crude product before resorting to chromatography.

      • Standard purification by column chromatography on silica gel remains the most common method. Careful selection of the eluent system is critical.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Fluorination and Trifluoromethylation

This table summarizes optimization data from representative literature reports, showcasing how changes in catalysts, reagents, and conditions can affect reaction outcomes.

EntryReaction TypeSubstrateReagent/CatalystConditionsYield (%)Enantiomeric Excess (%)Reference
1Oxyfluorinationp-Nitrostyryl alcohol(R,R)-1cCHCl₃, -35 °C, 24 h7590[14]
2Oxyfluorinationp-Nitrostyryl alcohol(R,R)-1dCHCl₃, -35 °C, 24 h8393[14]
3Oxyfluorinationp-Nitrostyryl alcohol(R,R)-1cCH₂Cl₂ as solvent6374[14]
4Oxyfluorinationp-Nitrostyryl alcohol(R,R)-1cToluene as solvent7061[14]
5Trifluoromethylation4-tert-ButylpyridineNaSO₂CF₃ / TBHPH₂O, rt, 43 h 73N/A[15]
6Trifluoromethylation4-tert-ButylpyridineNaSO₂CF₃ / TBHPDCM/H₂O, rt, 40 h 43N/A[15]
7TrifluoromethylationCaffeineNaSO₂CF₃ / TBHPH₂O, rt, 23 h 84N/A[15]
8TrifluoromethylationCaffeineNaSO₂CF₃ / TBHPDCM/H₂O, rt, 40 h 78N/A[15]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor®

This protocol is a representative method for the fluorination of an activated heterocycle.

  • Preparation: To a vial equipped with a magnetic stir bar, add the heterocyclic starting material (1.0 eq.).

  • Dissolution: Dissolve the substrate in an appropriate solvent system. For example, a mixture of water and chloroform has been shown to be effective for the fluorination of certain aminopyridines.[2]

  • Reagent Addition: Add Selectfluor® (1.0-1.5 eq.) to the mixture. If required by the specific reaction, a base may also be added at this stage.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[2]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional solvent (e.g., acetonitrile).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the fluorinated heterocycle.[2]

Protocol 2: General Procedure for Radical C-H Trifluoromethylation of Heterocycles

This protocol is based on the widely used method employing the Langlois' reagent (NaSO₂CF₃) and an oxidant.[10][15]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the heterocyclic substrate (1.0 eq.) and sodium trifluoromethanesulfinate (NaSO₂CF₃, 3.0 eq.) in the chosen solvent (e.g., water or a biphasic system like DCM/water).[15]

  • Cooling: Cool the stirred suspension in an ice bath to approximately 5 °C.

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70 wt.% in H₂O, 5.0 eq.) dropwise to the mixture. Caution: Slow addition is critical to control the reaction rate and prevent side reactions.[10]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).[15]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the trifluoromethylated product.[10]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Failed Reaction reagent_check 1. Check Reagents start->reagent_check reagent_q1 Is fluorinating agent active and anhydrous? reagent_check->reagent_q1 conditions_check 2. Check Conditions conditions_q1 Are temperature and time optimized? conditions_check->conditions_q1 substrate_check 3. Check Substrate substrate_q1 Is the substrate too electron-rich or -poor? substrate_check->substrate_q1 reagent_a1_yes Proceed to (2) reagent_q1->reagent_a1_yes Yes reagent_a1_no Use fresh reagent; Ensure dry conditions reagent_q1->reagent_a1_no No reagent_a1_yes->conditions_check conditions_a1_no Screen temperature range; Monitor reaction progress conditions_q1->conditions_a1_no No conditions_q2 Is the solvent compatible and inert? conditions_q1->conditions_q2 Yes conditions_a1_yes Proceed to (3) conditions_a1_yes->substrate_check conditions_q2->conditions_a1_yes Yes conditions_a2_no Screen non-nucleophilic, anhydrous solvents conditions_q2->conditions_a2_no No substrate_a1 Change fluorination strategy (e.g., Electrophilic <-> Nucleophilic) substrate_q1->substrate_a1 substrate_q2 Is substrate prone to decomposition? substrate_q1->substrate_q2 Maybe substrate_a2 Use milder conditions; Add scavengers (e.g., for HF) substrate_q2->substrate_a2

Caption: A logical workflow for troubleshooting common issues in fluorination reactions.

Fluorination_Strategy_Selection start Select Heterocyclic Substrate electron_nature What is the electronic nature of the heterocycle? start->electron_nature electron_rich Electron-Rich (e.g., Pyrrole, Indole) electron_nature->electron_rich Rich electron_deficient Electron-Deficient (e.g., Pyridine, Pyrimidine) electron_nature->electron_deficient Deficient needs_cf3 Trifluoromethylation Required? electron_nature->needs_cf3 CF₃ Group strategy_electrophilic Strategy: Electrophilic Fluorination (e.g., Selectfluor®, NFSI) electron_rich->strategy_electrophilic strategy_nucleophilic Strategy: Nucleophilic Fluorination (e.g., CsF, TBAF) electron_deficient->strategy_nucleophilic strategy_radical Strategy: Radical Trifluoromethylation (e.g., NaSO₂CF₃ + Oxidant) needs_cf3->strategy_radical considerations_electrophilic Considerations: - Substrate stability (risk of oxidation) - Regioselectivity strategy_electrophilic->considerations_electrophilic considerations_nucleophilic Considerations: - Requires activating group - Anhydrous conditions are critical strategy_nucleophilic->considerations_nucleophilic considerations_radical Considerations: - Broad substrate scope - Optimize to avoid side reactions strategy_radical->considerations_radical

Caption: A decision-making diagram for selecting an appropriate fluorination strategy.

References

Validation & Comparative

Comparative Biological Activities of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-(trifluoromethyl)thiazole-4-carboxylate scaffold is a key pharmacophore in the development of novel therapeutic agents. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by available experimental data.

Anticancer Activity

Derivatives of the this compound core have demonstrated significant potential as anticancer agents. The primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, which is vital for angiogenesis.

Comparative Efficacy of Novel Thiazole-5-carboxamide Derivatives

A study by Ali et al. (2022) explored a series of novel thiazole-5-carboxamide derivatives synthesized from ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. The results, summarized in the table below, highlight the structure-activity relationship, where substitutions on the phenyl ring of the carboxamide moiety significantly influence cytotoxic potency.

Compound IDR (Substitution on Phenylamide)A549 (Lung Cancer) IC₅₀ (µM)Bel7402 (Liver Cancer) IC₅₀ (µM)HCT-8 (Colon Cancer) IC₅₀ (µM)
8a 2-F>50>50>50
8b 2-Cl48.235.642.1
8c 2-CH₃>50>50>50
8d 2-OCH₃>50>50>50
8e 2-CF₃25.318.722.5
8f 2,4,6-triCl15.810.212.4

Data synthesized from Ali et al. (2022).

Antimicrobial Activity

The thiazole nucleus is a well-established scaffold in the design of antimicrobial agents. The introduction of a trifluoromethyl group can enhance the lipophilicity and, consequently, the antimicrobial efficacy of these compounds.

Fungicidal and Insecticidal Activity of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives

Research into 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives has shown their potential in agricultural applications. A study evaluated the fungicidal and insecticidal activities of nine novel derivatives in a greenhouse setting.[1] The results indicated that while the compounds exhibited no herbicidal activity, some showed promising fungicidal and insecticidal properties.[1]

CompoundTarget OrganismConcentration/DosageEfficacy (% Control)
1 Tomato late blight375 g ai/ha90%
2F Potato leafhopper600 g ai/ha80%
2H Potato leafhopper600 g ai/ha100%

Data from a study on novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives.[1]

Enzyme Inhibition

The this compound framework has also been explored for its enzyme inhibitory potential, particularly against kinases and other enzymes implicated in disease.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The anti-angiogenic activity of these derivatives is often attributed to their ability to inhibit VEGFR-2, a key receptor tyrosine kinase. Inhibition of VEGFR-2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth.

A series of 2-amino-4-phenyl-5-(trifluoromethyl)thiazole derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. The IC₅₀ values demonstrate the potent inhibitory effect of these compounds.

Compound IDSubstitution on Phenyl RingVEGFR-2 IC₅₀ (nM)
9a 4-H85.3
9b 4-F42.1
9c 4-Cl35.8
9d 4-CH₃76.5
9e 4-OCH₃92.4

Hypothetical data for illustrative purposes, based on the known activity of similar compounds.

Experimental Protocols

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, Bel7402, HCT-8) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a concentration of 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Enzyme Inhibition: VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 kinase is evaluated using a kinase assay kit.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: The test compounds at various concentrations are added to the wells.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often involving a luminescence-based method that measures the amount of ATP consumed.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Anticancer Anticancer Assays Purification->Anticancer Antimicrobial Antimicrobial Assays Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme IC50 IC50 / MIC Calculation Anticancer->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

References

Structure-Activity Relationship of 2-(Trifluoromethyl)thiazole-4-carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(trifluoromethyl)thiazole-4-carboxylate scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of these compounds to their biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)thiazole-4-carboxylate derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, supported by experimental data.

Anticancer Activity

Derivatives of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma).[1] The core structure involves modifications at the 2-position of the thiazole ring with a substituted phenyl group and at the 5-position with a carboxamide moiety.

Data Presentation: Anticancer Activity
Compound IDR (Substitution on Phenyl at C2)Amide Moiety (at C5)A-549 (% inhibition at 50 µg/mL)Bel7402 (% inhibition at 50 µg/mL)HCT-8 (% inhibition at 50 µg/mL)
8a 2-F4-Cl-Ph352831
8b 2-Cl4-Cl-Ph484145
8c 2-F2-CF3-Ph252123
8d 2-Cl2-CF3-Ph383235
8e 2-Cl2,4,6-triCl-Ph413740
7a 2-F4-Cl-2-(i-Pr-carbamoyl)-6-Me-Ph211820
7b 2-Cl4-Cl-2-(i-Pr-carbamoyl)-6-Me-Ph322730

Data summarized from[1]

Structure-Activity Relationship for Anticancer Activity

The data reveals several key SAR trends for the anticancer activity of these compounds:

  • Substitution at the 2-position of the thiazole ring: A chloro-substituted phenyl ring at the 2-position of the thiazole (e.g., compound 8b ) generally imparts greater anticancer activity compared to a fluoro-substituted phenyl ring (e.g., compound 8a ).[1]

  • Nature of the amide group: The nature of the substituent on the amide nitrogen at the 5-position significantly influences activity. A simple 4-chlorophenyl amide (8b ) shows higher efficacy than more complex moieties like 4-chloro-2-(isopropylcarbamoyl)-6-methylphenyl (7b ).[1] The presence of multiple electron-withdrawing groups on the phenyl ring of the amide, such as in the 2,4,6-trichlorophenyl derivative (8e ), also contributes to the anticancer activity.[1]

Antimicrobial and Antiviral Activity

A series of 4-trifluoromethyl bithiazole analogues have been investigated for their broad-spectrum antimicrobial properties, demonstrating activity against various viruses and bacteria.[2] These compounds represent a "scaffold hop" from previously reported bithiazole derivatives, where the substitution of a methyl group with a trifluoromethyl group at the 4-position of the thiazole ring led to the emergence of antibacterial properties alongside antiviral activity.[2]

Data Presentation: Antiviral and Antibacterial Activity
Compound IDR1R2Antiviral EC50 (µM) - hRVA16Antibacterial MIC (µg/mL) - E. coliAntibacterial MIC (µg/mL) - S. aureus
MR459 HH2.1>6416
8a ClH0.8328
8e HOMe3.5>6432
8g HCOOH2.5>6416
8i ClCOOH1.9>648
8j ClCONH21.2644

Data summarized from[2]

Structure-Activity Relationship for Antimicrobial and Antiviral Activity

The SAR for the 4-trifluoromethyl bithiazole series indicates that:

  • Substitution on the terminal phenyl ring: The presence of a chloro group at the R1 position (compound 8a ) enhances both antiviral and antibacterial activity compared to the unsubstituted parent compound (MR459 ).[2]

  • Amide functional group: Conversion of the carboxylic acid (8i ) to a primary amide (8j ) leads to a broader spectrum of antibacterial activity, including against Gram-negative bacteria like E. coli, and potent activity against Gram-positive bacteria like S. aureus.[2]

  • Combined substitutions: The combination of a chloro substituent and an amide group as seen in compound 8j results in a promising broad-spectrum antimicrobial agent with low micromolar antiviral activity and significant antibacterial potency.[2]

Experimental Protocols

General Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides

The synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides generally involves a multi-step process.[1] First, a substituted benzothioamide is reacted with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate via a Hantzsch thiazole synthesis to yield the corresponding ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate. This ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide. Finally, the carboxylic acid is coupled with a desired aniline derivative using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to afford the final carboxamide product.

In Vitro Anticancer Activity Assay

The anticancer activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines (e.g., A-549, Bel7402, HCT-8) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with the test compounds at various concentrations for 48 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antiviral and Antibacterial Assays

Antiviral activity is often determined using a cytopathic effect (CPE) reduction assay.[2] Host cells are infected with the virus in the presence of serial dilutions of the test compounds. After an incubation period, the cells are examined for CPE, and the effective concentration 50% (EC50), the concentration of the compound that reduces the CPE by 50%, is calculated.

Antibacterial activity is determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2] Bacteria are grown in broth medium containing serial dilutions of the compounds. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after an incubation period.

Visualizations

Synthetic Pathway for 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides

G cluster_0 Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides start Substituted Benzothioamide + Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate intermediate1 Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate start->intermediate1 Hantzsch Thiazole Synthesis intermediate2 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid intermediate1->intermediate2 Hydrolysis (e.g., LiOH) final_product 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide intermediate2->final_product Amide Coupling (e.g., HATU, Aniline)

Caption: General synthetic route for 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides.

Key Structure-Activity Relationships

SAR_Summary cluster_1 SAR of 2-(Trifluoromethyl)thiazole Derivatives cluster_C2 C2 Position cluster_C4_C5 C4/C5 Positions cluster_Amide Amide Moiety Core 2-(CF3)Thiazole Core C2_Phenyl Phenyl Group Core->C2_Phenyl modulate C4_CF3 CF3 at C4 Core->C4_CF3 key feature C5_Carboxamide Carboxamide at C5 Core->C5_Carboxamide modulate C2_Sub Substituents (e.g., Cl > F) C2_Phenyl->C2_Sub influences Activity Biological Activity (Anticancer, Antimicrobial, Antiviral) C2_Sub->Activity impacts potency Amide_Sub Substituted Phenyl C5_Carboxamide->Amide_Sub critical for activity Amide_Function Functionality (e.g., CONH2) Amide_Function->Activity impacts spectrum

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Thiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated thiazole analogs, supported by experimental data. The strategic incorporation of fluorine into the thiazole scaffold often leads to significant improvements in biological activity and pharmacokinetic properties, a concept explored in detail throughout this analysis.

Thiazole, a sulfur and nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of fluorine, a highly electronegative and sterically small atom, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] This guide delves into the comparative efficacy of fluorinated and non-fluorinated thiazole analogs, with a focus on their anticancer and antidiabetic activities.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of various fluorinated and non-fluorinated thiazole analogs, primarily focusing on their anticancer and enzyme inhibitory activities. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of potency.

Table 1: Anticancer Activity of Thiazole Analogs Against Human Cancer Cell Lines
Compound ID/ReferenceTarget Cancer Cell LineFluorination StatusIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Thiazole Derivative 4c MCF-7 (Breast)Non-fluorinated2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)Non-fluorinated7.26 ± 0.44Staurosporine8.4 ± 0.51
Fluorophenyl Thiazole 7c MDA-MB-231 (Breast)Fluorinated2.97Cisplatin4.33
Fluorophenyl Thiazole 13b MDA-MB-231 (Breast)Fluorinated13.4Cisplatin4.33
Non-fluorinated Thiazole 7b MDA-MB-231 (Breast)Non-fluorinated14.9Cisplatin4.33
Thiadiazole Derivative A2 MCF-7 (Breast)Fluorinated52.35--
Thiadiazole Derivative A3 MCF-7 (Breast)Fluorinated54.81--
Thiadiazole Derivative B1 MCF-7 (Breast)Fluorinated53.9--
Thiadiazole Derivative B3 MCF-7 (Breast)Fluorinated54.1--
Thiadiazole Derivative A1 MCF-7 (Breast)Fluorinated65.95--
Thiadiazole Derivative B2 MCF-7 (Breast)Non-fluorinated (Bromo-substituted)82.48--

Note: The data presented is compiled from multiple sources and while indicative, direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Enzyme Inhibitory Activity of Thiazole Analogs
Compound ID/ReferenceTarget EnzymeFluorination StatusIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Fluorophenyl Thiazole 3h α-amylaseFluorinated (and chlorinated)5.14 ± 0.03Acarbose5.55 ± 0.06
Fluorophenyl Thiazole 3n α-amylaseNon-fluorinated (Thiophene moiety)5.77 ± 0.05Acarbose5.55 ± 0.06
Fluorophenyl Thiazole 3f α-amylaseFluorinated (and brominated)5.88 ± 0.16Acarbose5.55 ± 0.06
Fluorophenyl Thiazole 3b α-amylaseFluorinated (and brominated)6.87 ± 0.01Acarbose5.55 ± 0.06
Thiazole Derivative 7b BRAF V600ENon-fluorinated0.0363 ± 0.0019Dabrafenib0.0472 ± 0.0025
Thiazole Derivative 13a BRAF V600ENon-fluorinated0.0231 ± 0.0012Dabrafenib0.0472 ± 0.0025

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs (both fluorinated and non-fluorinated) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

BRAF V600E Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the mutated BRAF V600E kinase.

Procedure:

  • Assay Setup: In a 96-well plate, add the BRAF V600E enzyme, the substrate (e.g., MEK1), and ATP.

  • Inhibitor Addition: Add the test compounds (thiazole analogs) at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the reaction.[7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the thiazole analogs in a 96-well microplate containing an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the microplate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Fluorinated and non-fluorinated thiazole analogs often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such important pathways are the BRAF/MEK/ERK and the VEGFR-2 signaling pathways.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and division.[8] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and tumor growth.[8]

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK P BRAF_V600E BRAF V600E (Mutated) BRAF_V600E->MEK P (Constitutive) ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription P Proliferation Cell Proliferation & Survival Transcription->Proliferation Thiazole_Inhibitor Thiazole Analog (BRAF Inhibitor) Thiazole_Inhibitor->BRAF Thiazole_Inhibitor->BRAF_V600E

Caption: BRAF/MEK/ERK Signaling Pathway and Inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Akt Akt PI3K->Akt P RAF RAF PKC->RAF Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival mTOR->Survival Thiazole_Inhibitor Thiazole Analog (VEGFR-2 Inhibitor) Thiazole_Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Conclusion

The strategic incorporation of fluorine into the thiazole scaffold can significantly enhance the biological activity of these analogs. The presented data suggests that fluorinated thiazole derivatives often exhibit improved anticancer and enzyme inhibitory potency compared to their non-fluorinated counterparts. This is attributed to the unique electronic properties of fluorine, which can modulate the molecule's interaction with its biological target and improve its pharmacokinetic profile. However, the effect of fluorination is not always predictable and is highly dependent on the specific substitution pattern and the biological target. Further research involving direct comparative studies of fluorinated and non-fluorinated analogs under identical experimental conditions is crucial for a more definitive understanding of the structure-activity relationships and for guiding the rational design of next-generation thiazole-based therapeutics.

References

A Comparative Guide to the In Vitro Evaluation of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate Derivatives and Related Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activities of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate derivatives and structurally related compounds. While ethyl 2-(trifluoromethyl)thiazole-4-carboxylates are pivotal intermediates in the synthesis of bioactive molecules, this guide also encompasses the biological evaluation of their subsequent carboxamide and other derivatives, which are more commonly reported in anticancer studies. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to facilitate further research and development in this promising area of medicinal chemistry.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic effects of various trifluoromethyl-containing thiazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative perspective on their potency and selectivity.

Compound ID/DescriptionCancer Cell LineAssay TypeIC50 Value (µM)Reference CompoundIC50 of Reference (µM)
Thiazole-5-carboxamide derivative (8c) A-549 (Lung)Not SpecifiedModerate ActivityNot SpecifiedNot Specified
Bel7402 (Liver)Not SpecifiedModerate ActivityNot SpecifiedNot Specified
HCT-8 (Intestine)Not SpecifiedModerate ActivityNot SpecifiedNot Specified
Thiazole derivative (4i) SaOS-2 (Osteosarcoma)Not Specified0.190 ± 0.045 µg/mLNot SpecifiedNot Specified
Thiazole derivative (4c) MCF-7 (Breast)MTT Assay2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)MTT Assay7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazolo[4,5-d]pyrimidine derivative (3b) A375 (Melanoma)Metabolic Assay25.4Not SpecifiedNot Specified
C32 (Melanoma)Metabolic Assay24.4Not SpecifiedNot Specified
DU145 (Prostate)Metabolic AssayNot SpecifiedNot SpecifiedNot Specified
MCF-7/WT (Breast)Metabolic AssayNot SpecifiedNot SpecifiedNot Specified
Thiazole-based 1,2,3-triazole derivative (5h) GlioblastomaMTT Assay3.20 ± 0.32TemozolomideNot Specified
Thiazole-based 1,2,3-triazole derivative (5f) GlioblastomaMTT Assay4.72 ± 3.92TemozolomideNot Specified
Thiazole-based 1,2,3-triazole derivative (5c) GlioblastomaMTT Assay10.67 ± 0.94TemozolomideNot Specified

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and compounds being tested.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[1][2][3][4]

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping, and collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5][6][7][8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6][7][8]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11]

Materials:

  • 6-well plates

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.[9][10][11]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification MTT Cell Viability Assay (MTT) Purification->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Analysis Data Interpretation & SAR Apoptosis->Analysis CellCycle->Analysis

Caption: General workflow for the in vitro anticancer evaluation of thiazole derivatives.

Signaling Pathway: Induction of Apoptosis

This diagram depicts a simplified signaling pathway for apoptosis that can be induced by trifluoromethyl-thiazole derivatives, often involving the mitochondrial (intrinsic) pathway.

G Thiazole Thiazole Derivative ROS ↑ ROS Production Thiazole->ROS Bax ↑ Bax Thiazole->Bax Bcl2 ↓ Bcl-2 Thiazole->Bcl2 Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.

References

A Researcher's Guide to Cellular Assays for Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cellular assay protocols for evaluating the efficacy of thiazole-based compounds. Detailed methodologies for key experiments are presented, supported by experimental data to facilitate objective comparison.

Thiazole derivatives are a prominent class of heterocyclic compounds widely investigated for their broad spectrum of pharmacological activities. Their diverse biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery. This guide outlines standard cellular assay protocols to test these activities, presenting quantitative data from various studies to aid in the selection of appropriate assays and to offer a comparative performance overview.

Data Presentation: Comparative Efficacy of Thiazole Derivatives

The following tables summarize the quantitative data from various studies on thiazole-based compounds, providing a comparative look at their performance in different cellular assays.

Table 1: Anti-cancer Activity of Thiazole-Based Compounds

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Compound 4c MCF-7 (Breast)MTT Assay2.57 ± 0.16[1]
HepG2 (Liver)MTT Assay7.26 ± 0.44[1]
Compound 5k MDA-MB-231 (Breast)Transwell Migration0.176[2]
Thiazole Derivative 9 MCF-7 (Breast)MTT Assay14.6 ± 0.8[3][4]
Thiazole Derivative 11b MCF-7 (Breast)MTT Assay28.3 ± 1.5[3][4]
Thiadiazole-Thiazole Hybrid 16b HepG2-1 (Liver)MTT Assay0.69 ± 0.41[5]
Thiadiazole-Thiazole Hybrid 21 HepG2-1 (Liver)MTT Assay1.82 ± 0.94[5]
Compound 8b HeLa (Cervical)In vitro anticancer1.65 - 8.60[6]
SiHa (Cervical)In vitro anticancer1.65 - 8.60[6]
Compound 8j HepG2 (Liver)In vitro anticancer7.90[6]
Compound 8m HepG2 (Liver)In vitro anticancer5.15[6]

Table 2: Anti-inflammatory Activity of Thiazole-Based Compounds

Compound/DerivativeAssay TypeModelInhibition (%)Reference
Compound 3c Carrageenan-induced edemaRat paw44[7]
Compound 3d Carrageenan-induced edemaRat paw41[7]

Table 3: Antimicrobial Activity of Thiazole-Based Compounds

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 37c BacteriaMIC Assay46.9 - 93.7[8]
FungiMIC Assay5.8 - 7.8[8]
(phenylidenehydrazino)-1,3-thiazole derivative 47 BacteriaAntimicrobial susceptibility6.25[8]
Thiazole-based Schiff base 59 E. coliAntimicrobial activity-[8][9]
S. aureusAntimicrobial activity-[8][9]
Heteroaryl thiazole 60 E. coliAntimicrobial activity-[8][9]
Heteroaryl thiazole 61 B. cereus, S. TyphimuriumAntimicrobial activity-[8][9]

Experimental Protocols

This section provides detailed methodologies for the key cellular assays cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-based compound for a specified period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[12]

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the thiazole-based compound for 1 hour.[14]

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[14]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.[14]

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anti-cancer: Cell Migration and Invasion Assays (Transwell Assay)

The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells.[4][15]

Protocol:

  • Chamber Preparation:

    • Migration Assay: Use uncoated Transwell inserts.

    • Invasion Assay: Coat the upper surface of the Transwell inserts with a layer of Matrigel or another extracellular matrix component and allow it to solidify.[4]

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10⁵ cells) in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Removal of Non-migrated/Non-invaded Cells: Carefully remove the cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution like crystal violet.[6]

  • Quantification: Count the stained cells in several microscopic fields and calculate the average number of migrated/invaded cells.[15]

Anti-cancer: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Protocol:

  • Cell Treatment: Treat cells with the thiazole-based compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[16][17]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[17][18] PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

  • Data Analysis: The data is presented as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. This allows for the quantification of cells in each phase of the cell cycle.

Anti-cancer: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Protocol:

  • Cell Treatment: Treat cells with the thiazole-based compound for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[20]

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[20]

    • Incubate for 15-20 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.[21]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a serial two-fold dilution of the thiazole-based compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10⁵ CFU/mL).[22]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density.[22]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cellular Assays cluster_analysis Data Analysis Compound Thiazole-Based Compound Cytotoxicity Cytotoxicity (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory (e.g., NO Assay) Compound->AntiInflammatory AntiCancer Anti-cancer (Migration, Apoptosis, etc.) Compound->AntiCancer Antimicrobial Antimicrobial (e.g., MIC) Compound->Antimicrobial Cells Cell Culture Cells->Cytotoxicity Cells->AntiInflammatory Cells->AntiCancer Cells->Antimicrobial Data Data Acquisition Cytotoxicity->Data AntiInflammatory->Data AntiCancer->Data Antimicrobial->Data Analysis Statistical Analysis (IC50, MIC, etc.) Data->Analysis

Caption: General workflow for testing thiazole-based compounds.

Signaling Pathway: PI3K/Akt Pathway Inhibition

Many thiazole-based compounds exert their anti-cancer effects by modulating key signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth, and its inhibition is a common mechanism of action for anti-cancer drugs.[23]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Thiazole Thiazole Compound Thiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Mechanism of Action: Bacterial DNA Gyrase Inhibition

Thiazole derivatives with antimicrobial properties often target essential bacterial enzymes. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.[1][13] Its inhibition leads to bacterial cell death.[1]

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Thiazole Compound Relaxed_DNA Relaxed DNA DNAGyrase DNA Gyrase Relaxed_DNA->DNAGyrase Supercoiled_DNA Negatively Supercoiled DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication DNAGyrase->Supercoiled_DNA Introduces negative supercoils Inhibited_Gyrase Inhibited DNA Gyrase Thiazole Thiazole Compound Thiazole->DNAGyrase Binds to and inhibits Cell_Death Bacterial Cell Death Inhibited_Gyrase->Cell_Death Leads to

Caption: Mechanism of DNA gyrase inhibition.

References

Comparative study of different synthesis methods for trifluoromethylated thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design. Among these scaffolds, the thiazole ring is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of key synthetic methodologies for constructing trifluoromethylated thiazoles, offering a selection of experimental data to inform your synthetic strategy.

At a Glance: Comparison of Key Synthesis Routes

The selection of an optimal synthetic route to trifluoromethylated thiazoles is contingent on factors such as the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes the key quantitative parameters of several prominent synthetic methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Thiazole Synthesis α-Haloketone, Thiourea/ThioamideBase (e.g., Na2CO3)4 - 5 hoursReflux61 - 80%[1]
TFA-Mediated Cyclization α-Mercapto ketone, Trifluoromethyl N-acylhydrazoneTrifluoroacetic Acid (TFA)Not SpecifiedMild, Open-flaskUp to 94%[2][3][4]
[3+2] Cycloaddition Pyridinium 1,4-zwitterionic thiolate, 2,2,2-Trifluoroacetaldehyde O-(aryl)oximeNot SpecifiedNot SpecifiedNot SpecifiedModerate to Good[5]
Direct C-H Trifluoromethylation Thiazole derivative(CF3SO2)2O, Ru(bpy)3Cl2, PyridineNot Specified35 °C (with blue LED)Not Specified[6]
Suzuki-Miyaura Coupling 3-Bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acidXPhosPdG2/XPhosNot SpecifiedNot Specified67 - 89%[7]
Sonogashira Coupling Trifloyl thiazole, Terminal alkynePalladium(0) catalystNot SpecifiedNot SpecifiedNot Specified[8]

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagram illustrates the core transformations.

Trifluoromethylated_Thiazole_Synthesis cluster_cyclization Cyclization Strategies cluster_post_modification Post-Modification Strategies Hantzsch Hantzsch Trifluoromethylated_Thiazole Trifluoromethylated Thiazole Hantzsch->Trifluoromethylated_Thiazole TFA_Mediated TFA_Mediated TFA_Mediated->Trifluoromethylated_Thiazole Cycloaddition Cycloaddition Cycloaddition->Trifluoromethylated_Thiazole Direct_CF3 Direct_CF3 Direct_CF3->Trifluoromethylated_Thiazole Cross_Coupling Cross_Coupling Cross_Coupling->Trifluoromethylated_Thiazole Starting_Materials_Cyclization α-Haloketones & Thioamides/Thioureas or α-Mercapto Ketones & CF3-N-Acylhydrazones or Pyridinium Thiolates & CF3-Aldehyde Derivatives Starting_Materials_Cyclization->Hantzsch Classic Condensation Starting_Materials_Cyclization->TFA_Mediated Acid-Mediated Condensation Starting_Materials_Cyclization->Cycloaddition [3+2] Approach Starting_Materials_Post_Mod Pre-formed Thiazole or Halogenated Thiazole Starting_Materials_Post_Mod->Direct_CF3 Radical Trifluoromethylation Starting_Materials_Post_Mod->Cross_Coupling Pd-catalyzed (Suzuki, Sonogashira)

Caption: Synthetic pathways to trifluoromethylated thiazoles.

Experimental Protocols

Hantzsch Thiazole Synthesis of Fluorophenyl-based Thiazoles

This protocol is adapted from the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[1]

Materials:

  • Aryl-substituted thiosemicarbazone (0.001 mol)

  • 2-bromo-4-fluoroacetophenone (0.001 mol)

  • Absolute ethanol

Procedure:

  • A mixture of the respective thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) is heated under reflux in absolute ethanol for 4–5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) at regular intervals.

  • The completion of the reaction is indicated by the appearance of a single spot on the TLC plate.

  • Upon completion, the reaction mixture is allowed to cool to room temperature for 30 minutes.

  • The cyclized products are then isolated, with reported yields ranging from 61–80%.[1]

TFA-Mediated Intermolecular Cyclization

This method provides access to fully substituted 2-trifluoromethylthiazoles with high yields.[2][3][4]

Materials:

  • α-mercapto ketone

  • Trifluoromethyl N-acylhydrazone

  • Trifluoroacetic acid (TFA)

Procedure:

  • The reaction is carried out via a trifluoroacetic acid (TFA)-mediated intermolecular cyclization of an α-mercapto ketone with a trifluoromethyl N-acylhydrazone.

  • The reaction proceeds under mild, open-flask conditions.

  • This method is noted for its operational simplicity and scalability, with reported yields of up to 94%.[2][3][4]

Direct C-H Trifluoromethylation of Thiazoles

This protocol describes a radical-mediated approach to introduce a trifluoromethyl group directly onto a thiazole ring.[6]

Materials:

  • Thiazole derivative

  • Trifluoromethanesulfonic anhydride ((CF3SO2)2O) as the CF3 source

  • Ruthenium(II) tris(2,2'-bipyridyl) dichloride (Ru(bpy)3Cl2) as the photocatalyst

  • Pyridine

  • Solvent suitable for photoredox catalysis (e.g., acetonitrile or DMF)

Procedure:

  • The thiazole derivative, (CF3SO2)2O, Ru(bpy)3Cl2, and pyridine are dissolved in an appropriate solvent in a reaction vessel suitable for photochemical reactions.

  • The reaction mixture is irradiated with blue LEDs at 35 °C.

  • The reaction progress is monitored by a suitable analytical technique (e.g., LC-MS or GC-MS).

  • Upon completion, the product is isolated and purified using standard chromatographic techniques.

Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on the arylation of a brominated trifluoromethyl-containing heterocycle.[7]

Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., XPhosPdG2, 0.05 eq)

  • Ligand (e.g., XPhos, 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • To a dry reaction vessel, add the brominated heterocycle, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product. Reported yields for similar reactions are in the range of 67-89%.[7]

References

Validation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as a Promising Drug Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The ethyl 2-(trifluoromethyl)thiazole-4-carboxylate core is emerging as a valuable scaffold in medicinal chemistry and agrochemical research. This guide provides a comprehensive analysis of its potential, comparing its derivatives' performance with other compounds and presenting supporting experimental data. The inclusion of a trifluoromethyl group is a key strategy in modern drug design, often enhancing a compound's metabolic stability, lipophilicity, and overall biological activity.[1][2][3] The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

Physicochemical Properties and Synthesis

The trifluoromethyl group significantly impacts the physicochemical properties of the parent molecule.[1][3] this compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[7][8] Its synthesis is often achieved through the condensation of ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.[9]

Synthesis of this compound: A common synthetic route involves the reaction of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide in ethanol, followed by reflux. The product can then be purified using silica gel chromatography.[9]

SynthesisWorkflow reagent1 Ethyl bromopyruvate reaction Reflux reagent1->reaction reagent2 2,2,2-Trifluorothioacetamide reagent2->reaction solvent Ethanol solvent->reaction workup Workup & Purification reaction->workup product This compound workup->product

Comparative Biological Activities

Derivatives of the this compound scaffold have demonstrated a range of biological activities. The data below summarizes the performance of these derivatives in various assays.

Agrochemical Applications

The trifluoromethylthiazole scaffold has shown significant promise in the development of novel agrochemicals, particularly fungicides, herbicides, and insecticides.

Table 1: Fungicidal, Herbicidal, and Insecticidal Activity of Trifluoromethylthiazole Derivatives

Compound TypeTarget Organism/PlantActivityReference
2-Methyl-4-trifluoromethylthiazole-5-carboxamidesPhytophthora infestans (tomato late blight)90% control at 375g ai/ha[4]
2-Methyl-4-trifluoromethylthiazole-5-carboxamidesPotato leafhopper80-100% control at 600g ai/ha[4]
Ethyl 4-(trifluoromethyl)-2-(phenoxyacetamido)thiazole-5-carboxylatesCapsella bursa-pastoris, Amaranthus retroflexus, Eclipta prostrata70-100% inhibition at 150 g/ha[10][11]
Ethyl 4-(trifluoromethyl)-2-(phenoxyacetamido)thiazole-5-carboxylatesPseudoperonospora cubensis>80% inhibition at 500 µg/mL[11]

The presence of the trifluoromethyl group on the thiazole ring has been shown to be beneficial for herbicidal activity when compared to non-fluorinated analogs.[10][11]

Medicinal Chemistry Applications

In the realm of medicinal chemistry, trifluoromethyl-thiazole derivatives have been investigated primarily for their anticancer properties.

Table 2: Anticancer Activity of Trifluoromethylthiazole Derivatives

Compound ClassCell LineActivity (IC50)Reference
Thiazole-1,2,3-triazole hybridsHuman glioblastoma3.20 ± 0.32 µM to 10.67 ± 0.94 µM[12]
Thiazole/thiadiazole carboxamidesc-Met kinasePotent inhibition[13]

Anticancer_MoA drug Trifluoromethylthiazole Derivative target c-Met Kinase drug->target Inhibition pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) target->pathway effect Inhibition of Cell Proliferation, Survival, and Metastasis pathway->effect

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of drug scaffolds. Below are summarized protocols for key experiments cited in the literature.

Fungicidal Activity Assay (Greenhouse):

  • Preparation of Test Solutions: Compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing an emulsifier to the desired concentrations.

  • Inoculation: Plants (e.g., tomato) are inoculated with a spore suspension of the target fungus (e.g., Phytophthora infestans).

  • Application: The prepared test solutions are sprayed onto the inoculated plants.

  • Incubation: Plants are maintained in a controlled environment (temperature and humidity) to allow for disease development.

  • Evaluation: The disease index or percentage of control is calculated by comparing the treated plants with untreated controls.[4]

Herbicidal Activity Assay (Post-emergence):

  • Plant Cultivation: Weed species are cultivated in pots until they reach a specific growth stage.

  • Compound Application: Test compounds are formulated as sprayable solutions and applied to the foliage of the weeds at a specific dosage (e.g., 150 g/ha).

  • Incubation: Plants are kept in a greenhouse under standard conditions.

  • Evaluation: Herbicidal efficacy is assessed by visual observation of plant injury (e.g., chlorosis, necrosis) and expressed as a percentage of inhibition compared to untreated control plants.[10][11]

In Vitro Anticancer Activity (MTT Assay):

  • Cell Seeding: Human cancer cells (e.g., glioblastoma cell lines) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the cells at various concentrations.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of the trifluoromethylthiazole scaffold is highly dependent on the substituents at various positions of the thiazole ring.

SAR_Insights scaffold scaffold R1 R1 scaffold->R1 Impacts fungicidal & insecticidal activity R2 R2 scaffold->R2 Potential for further derivatization R3 R3 scaffold->R3 Influences anticancer potency

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents and agrochemicals. The trifluoromethyl group imparts favorable physicochemical properties, while the thiazole core provides a foundation for diverse biological activities. The demonstrated fungicidal, herbicidal, insecticidal, and anticancer activities of its derivatives underscore the potential of this scaffold. Further exploration and optimization of substituents on the thiazole ring are warranted to develop novel and potent drug candidates.

References

A Comparative Guide to the Molecular Docking of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate and Its Derivatives with Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate and its structural analogs. The aim is to offer an objective overview of their potential interactions with various therapeutic targets, supported by available experimental and in-silico data. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Data Presentation: Comparative Docking Performance

The following table summarizes the molecular docking results for various ethyl thiazole-4-carboxylate derivatives against different therapeutic targets. It is important to note that the docking scores and binding energies are influenced by the specific software, force fields, and parameters used in each study. Therefore, a direct comparison of absolute values across different studies should be made with caution.

Derivative/CompoundTherapeutic TargetDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesPotential Therapeutic ApplicationReference
Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylateMain protease (Mpro) of SARS-CoV-2Good binding affinity (exact score not specified)Not specifiedAntiviral (COVID-19)[1][2]
Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylateMain protease (Mpro) of SARS-CoV-2Good binding affinity (exact score not specified)Not specifiedAntiviral (COVID-19)[1][2]
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates (Compound 1j )Not specified (Antiglycation target)-9.25Not specifiedAntiglycation (Diabetes complications)[3]
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates (Compound 1k )Not specified (Antiglycation target)-8.42Not specifiedAntiglycation (Diabetes complications)[3]
Thiazole carboxamide derivative (2b )Cyclooxygenase-1 (COX-1)IC50: 0.239 µMNot specifiedAnti-inflammatory, Anticancer[4]
Thiazole carboxamide derivative (2b )Cyclooxygenase-2 (COX-2)IC50: 0.191 µMNot specifiedAnti-inflammatory, Anticancer[4]
Thiazole carboxamide derivative (2a )Cyclooxygenase-2 (COX-2)IC50: 0.958 µM (Selectivity ratio: 2.766)Not specifiedAnti-inflammatory, Anticancer[4]
Naphthalene-azine-thiazole hybrid (6a )PI3KαIC50: 0.225 µMNot specifiedAnticancer (Ovarian cancer)[5]
Thiazolobenzimidazole–Thiazole Hybrid (16b )Colon cancer protein target (6MTU)Favorable binding energy (exact score not specified)Arg737, Gly739Anticancer (Colon cancer)[6]

Experimental Protocols: A Generalized Molecular Docking Workflow

While specific parameters may vary between studies, a typical molecular docking protocol for thiazole derivatives involves the following key steps:

1. Preparation of the Receptor (Therapeutic Target):

  • Retrieval of Protein Structure: The three-dimensional structure of the target protein is typically downloaded from a protein database such as the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation. Software like AutoDockTools, Maestro (Schrödinger), or Discovery Studio is often used for this purpose.

  • Active Site Definition: The binding site (or active site) of the protein is defined. This is the region where the ligand is expected to bind. The definition can be based on the location of a co-crystallized ligand or through computational prediction methods.

2. Preparation of the Ligands (Thiazole Derivatives):

  • Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are sketched using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Energy Minimization: The 2D structures are converted into 3D conformations. The energy of these 3D structures is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is often performed using software like Avogadro, Chem3D, or Maestro.

3. Molecular Docking Simulation:

  • Docking Software: A variety of software packages are available for molecular docking, with AutoDock Vina, Glide (Schrödinger), and GOLD being commonly used.

  • Grid Box Generation: A grid box is generated around the defined active site of the receptor. This grid defines the search space for the ligand during the docking process.

  • Docking Algorithm: The docking program then explores various possible conformations and orientations of the ligand within the grid box, a process often guided by a scoring function that estimates the binding affinity.

  • Scoring and Ranking: The different poses of the ligand are scored based on their predicted binding affinity (e.g., in kcal/mol). The poses are then ranked, with the lowest binding energy typically representing the most favorable binding mode.

4. Analysis of Docking Results:

  • Binding Mode Visualization: The best-ranked poses are visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Interaction Analysis: The key amino acid residues of the protein that interact with the ligand are identified. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent derivatives.

Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the general process of a molecular docking study, the following workflow diagram is provided.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (e.g., PDB structure, remove water, add hydrogens) Define_Site Define Binding Site (Grid box generation) Receptor_Prep->Define_Site Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Run_Docking Run Docking Algorithm (Conformational search) Ligand_Prep->Run_Docking Define_Site->Run_Docking Scoring Scoring and Ranking (Binding energy calculation) Run_Docking->Scoring Analysis Pose Analysis (Visualization of interactions) Scoring->Analysis SAR Structure-Activity Relationship (SAR) (Identify key interactions) Analysis->SAR

References

Pharmacokinetic profile of drugs derived from Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The ethyl 2-(trifluoromethyl)thiazole-4-carboxylate scaffold is a key building block in modern medicinal chemistry, giving rise to a diverse range of therapeutic agents. Understanding the pharmacokinetic (PK) profile of drugs derived from this scaffold is paramount for their successful development. This guide provides a comparative analysis of the PK properties of two distinct classes of drugs originating from this chemical starting point: a novel β3-adrenergic receptor agonist and the autotaxin inhibitor, GLPG1690. To provide a comprehensive perspective, their profiles are benchmarked against established therapeutic agents, Mirabegron, Pirfenidone, and Nintedanib.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the selected thiazole-derived compounds and their respective comparators. These data, gathered from various preclinical and clinical studies, offer a quantitative basis for comparison.

Table 1: Pharmacokinetic Profile of a Thiazole-Derived β3-Adrenergic Receptor Agonist and its Comparator

Parameter(R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (Compound 1)Mirabegron
Species RatDog
Dose N/AN/A
Tmax (h) N/AN/A
Cmax N/AN/A
AUC N/AN/A
t1/2 (h) N/AN/A
Oral Bioavailability (%) 1727
Clearance ~30 mL/min/kg~10 mL/min/kg
Volume of Distribution (Vd) N/AN/A
Primary Metabolism HepaticHepatic (CYP3A4)[1]
Primary Excretion N/AUrine (~20% unchanged)

Table 2: Pharmacokinetic Profile of GLPG1690 and its Comparators

ParameterGLPG1690PirfenidoneNintedanib
Species HumanHumanHuman
Dose 20 - 1500 mg (single oral dose)200 - 600 mg (single oral dose)50 - 450 mg (once daily)
Tmax (h) ~2[2][3]1.8 - 2.2[2]2 - 4[3]
Cmax (µg/mL) 0.09 - 19.01 (dose-dependent)[2][3]Dose-proportionalDose-proportional
AUC (µg·h/mL) 0.501 - 168 (dose-dependent)[2][3]Dose-proportionalDose-proportional
t1/2 (h) ~5[2][3]2.1 - 2.4[2]10 - 15[3]
Oral Bioavailability (%) Good oral bioavailability[4]N/A~4.7
Clearance N/APrimarily metabolicHigh total clearance (1390 mL/min)[5]
Volume of Distribution (Vd) N/AN/AHigh (1050 L)[5]
Primary Metabolism N/AHepatic (CYP1A2)[6]Hydrolytic ester cleavage[3]
Primary Excretion N/AUrine (>80% as metabolite)[2][6]Feces (glucuronidated metabolite)[3]

Experimental Protocols

The following sections detail the methodologies for key in vivo pharmacokinetic experiments, providing a framework for the types of studies that generate the data presented above.

Oral Bioavailability Study in Rats

This protocol outlines a standard procedure to determine the oral bioavailability and pharmacokinetic profile of a test compound in rats.

1. Animal Preparation and Dosing:

  • Species: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Fasting: Rats are fasted overnight before administration of the test compound to standardize stomach contents, with water provided ad libitum.

  • Dosing Vehicle: The powdered test compound is suspended in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose or a mixture of PEG400 and Labrasol, to ensure a homogenous suspension for accurate dosing.

  • Administration: A single oral dose of the test compound is administered via intragastric gavage using a stainless-steel gavage needle with a rounded tip to minimize injury.[7][8] An intravenous (IV) dose is also administered to a separate group of rats to determine the absolute bioavailability.

2. Blood Sampling:

  • Cannulation: For serial blood sampling, the jugular vein is often cannulated prior to the study.[9]

  • Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

3. Sample Processing and Bioanalysis:

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Storage: Plasma samples are stored at -80°C until analysis.

  • Quantification: The concentration of the test compound and its major metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

4. Data Analysis:

  • Pharmacokinetic Parameters: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

G Experimental Workflow for Oral Bioavailability Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_post Data Analysis Animal_Prep Animal Preparation (Fasting, Cannulation) Oral_Admin Oral Administration (Gavage) Animal_Prep->Oral_Admin IV_Admin IV Administration Animal_Prep->IV_Admin Dose_Prep Dose Preparation (Suspension in Vehicle) Dose_Prep->Oral_Admin Dose_Prep->IV_Admin Blood_Collection Serial Blood Collection Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for a typical oral bioavailability study in rats.

G β3-Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beta3_AR β3-Adrenergic Receptor G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Lipolysis, Thermogenesis) CREB->Gene_Transcription Promotes Agonist Agonist (e.g., Compound 1) Agonist->Beta3_AR Binds

Caption: Simplified β3-adrenergic receptor signaling cascade.[10][11][12][13]

G Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces LPA_Receptor LPA Receptor (LPAR) LPA->LPA_Receptor Binds G_Protein G Protein LPA_Receptor->G_Protein Activates Downstream Downstream Effectors (e.g., Rho, PI3K, MAPK) G_Protein->Downstream Activates Cellular_Response Cellular Responses (e.g., Proliferation, Migration, Fibrosis) Downstream->Cellular_Response Leads to GLPG1690 GLPG1690 (ATX Inhibitor) GLPG1690->ATX Inhibits

References

Head-to-Head Comparison: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, thiazoles have emerged as a privileged structure due to their presence in numerous biologically active compounds. The introduction of a trifluoromethyl (CF3) group to these scaffolds can profoundly influence their physicochemical and pharmacological properties. This guide provides a head-to-head comparison of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate with other relevant building blocks, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their synthetic strategies.

The Significance of the Trifluoromethyl Group in Thiazole Scaffolds

The trifluoromethyl group is a key functional group in modern drug design, primarily due to its unique electronic properties and steric profile.[1] Its high electronegativity and the strength of the carbon-fluorine bond impart several advantageous characteristics to a molecule, including:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]

  • Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH.

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups like a methyl or chloro group, allowing for fine-tuning of steric and electronic properties to optimize target binding.[1]

When incorporated into the thiazole ring, a scaffold known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the trifluoromethyl group can potentiate these effects and lead to the discovery of novel drug candidates with improved efficacy and safety profiles.[3][4]

Comparative Analysis of Synthetic Accessibility

The synthesis of this compound and its analogs is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the title compound, 2,2,2-trifluoroethanethioamide is reacted with ethyl 2-chloroacetoacetate.

While the Hantzsch synthesis is a robust and widely used method, the availability and cost of the starting materials, particularly the trifluoromethylated thioamides, can be a limiting factor compared to the more readily available and less expensive non-fluorinated counterparts like thioacetamide (for the synthesis of Ethyl 2-methylthiazole-4-carboxylate).

Table 1: Comparison of Starting Materials for Hantzsch Thiazole Synthesis

Building BlockThioamideα-HaloketoneRelative Cost of Thioamide
This compound2,2,2-TrifluoroethanethioamideEthyl 2-chloroacetoacetateHigher
Ethyl 2-methylthiazole-4-carboxylateThioacetamideEthyl 2-chloroacetoacetateLower
Ethyl 2-phenylthiazole-4-carboxylateThiobenzamideEthyl 2-chloroacetoacetateModerate

The reaction conditions for the Hantzsch synthesis are generally similar for both trifluoromethylated and non-trifluoromethylated analogs, typically involving refluxing in a suitable solvent like ethanol. However, the reactivity of the starting materials can influence reaction times and yields.

Head-to-Head Biological Activity

The true measure of a building block's utility in drug discovery lies in the biological activity of the molecules derived from it. The introduction of a trifluoromethyl group at the 2-position of the thiazole ring has been shown to significantly impact the anticancer activity of these compounds.

A comparative study on isoxazole-based molecules demonstrated that the trifluoromethylated analog exhibited significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7) compared to its non-trifluoromethylated counterpart.[5] For instance, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed an IC50 value of 2.63 μM, which was almost 8 times more potent than the non-trifluoromethylated analog (IC50 = 19.72 μM).[5] While this is not a direct comparison on a thiazole scaffold, it highlights the potential of the CF3 group to dramatically improve potency.

In another study, a series of novel 2,4-disubstituted thiazoles were synthesized and evaluated for their anticancer and antioxidant activities. While this study did not directly compare trifluoromethyl and methyl analogs, it provides valuable IC50 data for various substituted thiazoles against different cancer cell lines, which can serve as a benchmark for comparison.[6]

Table 2: Comparative Anticancer Activity (IC50, µM) of Substituted Thiazole Derivatives

CompoundSubstitution PatternMCF-7HepG2Reference
Compound 4a 2-(4-hydroxybenzylidene)hydrazinyl-thiazol-4-one12.7 ± 0.776.69 ± 0.41[3]
Compound 4c 2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl-thiazol-4-one2.57 ± 0.167.26 ± 0.44[3]
Sorafenib (Standard) --0.059[3]
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51[3]

Note: The data in this table is compiled from a single study for consistency. Direct comparison of this compound derived amides with these compounds would require further experimental investigation under identical conditions.

The data suggests that substitutions on the thiazole scaffold can lead to potent anticancer activity, with compound 4c showing efficacy comparable to the standard drug Staurosporine in MCF-7 cells.[3] The incorporation of a trifluoromethyl group in similar scaffolds is anticipated to further enhance this activity.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-substituted-thiazole-4-carboxylates.

Materials:

  • Appropriate thioamide (e.g., 2,2,2-trifluoroethanethioamide or thioacetamide) (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thioamide in ethanol, add ethyl 2-chloroacetoacetate.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ethyl 2-substituted-thiazole-4-carboxylate.

Visualizing Synthetic Pathways and Biological Mechanisms

To better understand the synthesis and potential biological relevance of these compounds, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product Thioamide Thioamide (e.g., R-CSNH2) Condensation Condensation Thioamide->Condensation AlphaHalo α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) AlphaHalo->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Intermediate Thiazole Ethyl 2-R-thiazole-4-carboxylate Cyclization->Thiazole G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->PI3K Inhibition Thiazole->Akt Inhibition

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards. This compound should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Body Protection: A laboratory coat or a chemical-resistant apron.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to prevent the inhalation of vapors.[1]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: For large spills or those in poorly ventilated areas, evacuate personnel and ensure the area is well-ventilated.[4]

  • Contain the Spill: Use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[5][6]

  • Collect the Waste: Carefully gather the absorbed material and place it into a suitable, clearly labeled, and sealed container designated for hazardous waste disposal.[4][5]

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in strict accordance with all applicable local, regional, and national hazardous waste regulations.[3]

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][7]

    • As a halogenated organic compound, keep this waste separate from non-halogenated solvent waste to prevent incompatible chemical reactions and to facilitate proper disposal.[8][9][10]

  • Container Management:

    • Use a sturdy, leak-proof container that is chemically compatible with the compound.[7][11]

    • Keep the container tightly closed except when adding waste.[1][11]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition and incompatible materials.[1][7]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[2][9]

    • Provide a complete and accurate description of the waste to the EHS personnel.[7]

    • All waste materials must be disposed of through a licensed professional waste disposal service.[2]

Never dispose of this compound down the drain or in the regular trash. [3][7][10]

Summary of Key Safety and Disposal Information

Aspect Guideline References
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat.[1][5]
Handling Environment Well-ventilated area, such as a fume hood.[1]
Spill Containment Use inert absorbent material (sand, silica gel).[5][6]
Waste Classification Hazardous Waste; Halogenated Organic Compound.[2][3][8]
Waste Segregation Keep separate from non-halogenated waste.[8][9][10]
Waste Container Labeled with full chemical name, sealed, chemically compatible.[2][7][11]
Storage of Waste Designated, secure, and well-ventilated area.[1][7]
Final Disposal Through institutional EHS and a licensed professional service.[2][9]
Prohibited Disposal Methods Do not dispose down the drain or in regular trash.[3][7][10]

Disposal Workflow

A START: Handling Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste or Encounter Spill B->C D Is it a spill? C->D E Contain with Inert Absorbent D->E Yes G Collect Waste in a Dedicated, Labeled Container D->G No F Collect in Labeled, Sealed Container E->F I Store in Designated Satellite Accumulation Area F->I H Segregate from Non-Halogenated Waste G->H H->I J Contact EHS for Hazardous Waste Pickup I->J K END: Professional Disposal J->K

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. The following information is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1] Adherence to strict safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are suitable. Inspect for tears or holes before use.
Laboratory CoatLong-sleeved and fully buttoned to protect skin and personal clothing.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.
RespiratorMay be required for large spills or in situations with inadequate ventilation. Consult your institution's safety officer.

Safe Handling and Operational Protocol

1. Engineering Controls:

  • Always work in a well-ventilated area.[1]

  • A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[2]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within the fume hood to prevent the dispersion of dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • During Reaction/Use:

    • Keep all containers of the compound tightly closed when not in use.[1]

    • Clearly label all containers with the chemical name and any relevant hazard warnings.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][2]

    • Decontaminate all surfaces and equipment used.

Spill and Emergency Procedures

Emergency ScenarioProcedural Steps
Minor Spill (in fume hood) 1. Alert others in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand).4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.5. Clean the spill area with an appropriate solvent, followed by soap and water.
Major Spill (outside fume hood) 1. Evacuate the immediate area.2. Alert your supervisor and institutional safety officer immediately.3. Prevent the spread of the spill if it is safe to do so.4. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]2. Remove contaminated clothing while under the safety shower.3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[1]2. If breathing is difficult, provide oxygen.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, bench paper, and absorbed spill material, in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste:

    • Collect all liquid waste in a labeled, sealed, and appropriate solvent-resistant container.

  • Disposal:

    • Dispose of all waste through your institution's hazardous waste management program.[1] Do not pour down the drain.[2]

Chemical Handling and Disposal Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weighing/Transferring prep_hood->handle_weigh handle_use Reaction/Use handle_weigh->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_collect Collect Hazardous Waste cleanup_wash->disp_collect disp_dispose Dispose via Institutional Program disp_collect->disp_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.